Afatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-CWDCEQMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893451 | |
| Record name | Afatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850140-72-6, 439081-18-2 | |
| Record name | Afatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850140-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08916 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tovok | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Afatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Afatinib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41UD74L59M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Irreversible Mechanism of Afatinib in EGFR-Mutant Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afatinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR). As an irreversible ErbB family blocker, this compound covalently binds to and inhibits signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to sustained inhibition of the downstream signaling pathways that drive tumor growth and proliferation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in EGFR-mutant NSCLC, supported by quantitative data, detailed experimental protocols, and visualizations of key biological processes.
Introduction: The ErbB Family and EGFR-Mutant NSCLC
The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1/HER1), HER2 (ErbB2/neu), HER3 (ErbB3), and HER4 (ErbB4), are key regulators of cellular processes including proliferation, survival, and differentiation.[1] In a subset of NSCLC patients, activating mutations in the EGFR gene, most commonly deletions in exon 19 (del19) and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's tyrosine kinase domain.[2] This aberrant signaling drives oncogenesis and renders these tumors susceptible to targeted inhibition by EGFR TKIs.
This compound: An Irreversible ErbB Family Blocker
This compound is a 4-anilinoquinazoline derivative that functions as an irreversible pan-ErbB family inhibitor.[3] Unlike first-generation reversible TKIs such as gefitinib and erlotinib, this compound forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of EGFR, as well as with analogous cysteine residues in HER2 and HER4.[4] This irreversible binding leads to a sustained and potent inhibition of kinase activity.[5]
Covalent Binding Mechanism
The irreversible inhibition by this compound is achieved through a Michael addition reaction. The acrylamide group of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of the Cys797 residue in the EGFR kinase domain. This covalent modification permanently inactivates the receptor, preventing ATP from binding and blocking downstream signaling.
Diagram: Covalent Binding of this compound to EGFR
Caption: Covalent binding of this compound to Cys797 in the EGFR kinase domain.
Inhibition of Downstream Signaling Pathways
By irreversibly inhibiting the kinase activity of ErbB family members, this compound effectively blocks the activation of key downstream signaling pathways critical for tumor cell survival and proliferation. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
MAPK and PI3K/Akt Pathway Inhibition
Upon EGFR activation, downstream signaling cascades are initiated. This compound's blockade of EGFR phosphorylation prevents the activation of RAS, which in turn inhibits the RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation.[6] Simultaneously, the inhibition of EGFR prevents the activation of PI3K, leading to the suppression of AKT and mTOR signaling, which are crucial for cell survival and growth.[7]
Diagram: this compound's Inhibition of EGFR Downstream Signaling
References
- 1. This compound versus cisplatin-based chemotherapy for EGFR mutation-positive lung adenocarcinoma (LUX-Lung 3 and LUX-Lung 6): analysis of overall survival data from two randomised, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Establishment and Characterization of Three this compound-resistant Lung Adenocarcinoma PC-9 Cell Lines Developed with Increasing Doses of this compound [jove.com]
- 4. ascopubs.org [ascopubs.org]
- 5. boehringerone.com [boehringerone.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Pardon Our Interruption [pro.boehringer-ingelheim.com]
The Unyielding Grip: A Technical Guide to the Irreversible Binding Mechanism of Afatinib (BIBW 2992)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Afatinib (BIBW 2992) is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) that distinguishes itself through its irreversible mechanism of action. Unlike first-generation TKIs, this compound forms a covalent bond with specific cysteine residues within the ATP-binding pocket of key members of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. This irreversible inhibition leads to a sustained blockade of downstream signaling pathways crucial for tumor cell proliferation and survival. This technical guide provides an in-depth exploration of the core irreversible binding mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and cellular consequences.
The Molecular Basis of Irreversible Inhibition
This compound's chemical structure, a 4-anilinoquinazoline derivative, is notable for the presence of a reactive acrylamide group. This Michael acceptor is the "warhead" responsible for its covalent and irreversible binding. The primary target of this compound is a conserved cysteine residue within the ATP-binding site of the kinase domain of sensitive ErbB family members.[1][2] In wild-type EGFR, this crucial residue is Cysteine 797 (Cys797).[2]
The binding process is a two-step mechanism:
-
Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain, driven by interactions such as hydrogen bonding with the backbone of Met793 in the hinge region.[3]
-
Covalent Bond Formation: Following the initial binding, the acrylamide group of this compound is positioned in close proximity to the thiol group of Cys797. A nucleophilic attack from the thiolate anion of Cys797 onto the electrophilic Michael acceptor of this compound results in the formation of a stable covalent thioether bond.[1][4] This covalent modification permanently inactivates the kinase.
This irreversible binding provides a significant pharmacological advantage over reversible inhibitors by prolonging the duration of target inhibition beyond the pharmacokinetic half-life of the drug.[4]
Quantitative Analysis of this compound's Binding and Potency
The efficacy of this compound is quantified by several key parameters that describe both its initial binding affinity and the rate of covalent modification. The overall potency of an irreversible inhibitor is best described by the ratio kinact/Ki, which represents the efficiency of covalent inactivation.[3][5]
Table 1: Biochemical Kinetic Parameters of this compound Against EGFR Variants [3][6]
| EGFR Variant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |
| Wild-Type (WT) | 0.093 - 0.1 | 0.0021 | 2.1 - 2.3 x 107 |
| L858R | 0.4 - 0.7 | Not Consistently Available | Not Consistently Available |
| L858R/T790M | Not Consistently Available | Not Consistently Available | Not Consistently Available |
Table 2: Cellular Potency (IC50) of this compound in ErbB-Dependent Cancer Cell Lines [2][7][8][9]
| Cell Line | EGFR/ErbB Status | IC50 (nM) |
| A431 | EGFR Wild-Type | 60 |
| PC-9 | EGFR (exon 19 deletion) | 0.3 |
| H3255 | EGFR (L858R) | 0.7 |
| H1975 | EGFR (L858R + T790M) | 10 - 99 |
| BT-474 | HER2 Amplified | 14 |
| NCI-N87 | HER2 Amplified | 14 |
| - | ErbB4 | 1 |
Experimental Protocols for Characterizing Irreversible Binding
The determination of the kinetic parameters and cellular activity of this compound involves a variety of biochemical and cell-based assays.
Biochemical Kinase Assay for Ki and kinact Determination
This assay measures the enzymatic activity of purified EGFR kinase domains in the presence of this compound to determine the reversible binding affinity (Ki) and the rate of covalent bond formation (kinact).
Materials:
-
Purified recombinant EGFR kinase domain (wild-type or mutant)
-
This compound
-
ATP (33P-labeled ATP for radiometric assays or unlabeled for luminescence-based assays)
-
Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[10]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagents
-
Microplate reader
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Initiation: In a microplate, combine the purified EGFR kinase domain and the this compound dilutions.
-
Time-Dependent Inhibition: Incubate the enzyme and inhibitor for various time points to allow for the covalent reaction to proceed.
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Reaction Termination and Detection: After a fixed time, terminate the kinase reaction and measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™.[10]
-
Data Analysis:
-
Plot the observed rate of reaction against the this compound concentration for each pre-incubation time point to determine the IC50 at each time.
-
The Ki and kinact values are then determined by fitting the data to the appropriate equations for irreversible inhibition, often using specialized software for enzyme kinetics.[11]
-
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is employed to definitively confirm the covalent modification of the target cysteine residue by this compound.
Materials:
-
Purified EGFR kinase domain
-
This compound
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Protease (e.g., trypsin or pepsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Incubation: Incubate the purified EGFR kinase domain with an excess of this compound to ensure complete labeling.
-
Proteolytic Digestion: Digest the protein-inhibitor complex with a protease to generate smaller peptides.
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify the peptide containing the Cys797 residue and look for a mass shift corresponding to the adduction of this compound. The fragmentation pattern (MS/MS spectrum) of the modified peptide will confirm the precise site of covalent modification.
Cellular Autophosphorylation Assay
This cell-based assay measures the ability of this compound to inhibit EGFR autophosphorylation in a cellular context, providing a measure of its target engagement and potency in a physiologically relevant system.
Materials:
-
Cancer cell lines with known EGFR status (e.g., A431 for wild-type, H1975 for L858R/T790M)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (anti-phospho-EGFR and anti-total-EGFR)
Protocol:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time.
-
Cell Lysis: After treatment, wash the cells and lyse them to extract cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for analysis.
-
Detection of Phosphorylated and Total EGFR: Measure the levels of phosphorylated EGFR (pEGFR) and total EGFR using Western blotting or an ELISA-based method.
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA) and normalize the pEGFR signal to the total EGFR signal. Plot the normalized pEGFR levels against the this compound concentration to determine the IC50 value for the inhibition of EGFR autophosphorylation.[6]
Visualizing the Mechanism and Pathway
The Irreversible Binding Mechanism of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-assisted target identification reveals this compound, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. enzymlogic.com [enzymlogic.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. biokin.com [biokin.com]
Afatinib in Preclinical Models: A Technical Guide to its Pharmacology and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology and pharmacokinetics of Afatinib, a potent, irreversible ErbB family blocker. The information presented herein is curated from a wide range of preclinical studies to support further research and development efforts in oncology.
Core Pharmacology
This compound is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly blocks signaling from the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and ErbB4 (HER4).[1][2] This irreversible binding is achieved through the covalent attachment of this compound to specific cysteine residues within the kinase domains of these receptors (Cys797 in EGFR, Cys805 in HER2, and Cys803 in ErbB4).[2] This mechanism of action leads to a sustained inhibition of receptor autophosphorylation and downstream signaling pathways, ultimately resulting in the suppression of tumor growth and induction of apoptosis in cancer cells dependent on ErbB signaling.[1][2]
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the irreversible inhibition of the tyrosine kinase activity of EGFR, HER2, and ErbB4. This blockade prevents the autophosphorylation of these receptors upon ligand binding, thereby inhibiting the activation of key downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.
This compound's inhibition of EGFR/HER2 signaling pathways.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines with varying EGFR and HER2 status. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cells harboring activating EGFR mutations.
| Cell Line | Cancer Type | EGFR/HER2 Status | This compound IC50 (nM) | Reference |
| PC-9 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion | 0.8 | [3] |
| H3255 | Non-Small Cell Lung Cancer | EGFR L858R | 0.3 | [3] |
| H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M | 57 | [3] |
| PC-9ER | Non-Small Cell Lung Cancer | EGFR T790M | 165 | [3] |
| H2170 | Non-Small Cell Lung Cancer | HER2 amplification | ~10-100 | [2] |
| Calu-3 | Non-Small Cell Lung Cancer | HER2 amplification | ~10-100 | [2] |
| H1781 | Non-Small Cell Lung Cancer | HER2 mutation | ~10-100 | [2] |
| T24 | Bladder Cancer | Not Specified | ~5,000-20,000 | [4] |
| HNE-1 | Nasopharyngeal Carcinoma | EGFR Overexpression | ~1,370-3,380 | [1] |
In Vivo Efficacy in Xenograft Models
Preclinical evaluation in xenograft models has consistently demonstrated the anti-tumor activity of this compound. Oral administration of this compound has been shown to significantly inhibit tumor growth and, in some cases, induce tumor regression in various cancer models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HNE-1 | Nasopharyngeal Carcinoma | 12.5 mg/kg, daily | Modest inhibition | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 10 mg/kg, daily | Significant growth delay | [5] |
| HN5 | Head and Neck Squamous Cell Carcinoma | 15 mg/kg, daily | Tumor regression | [5] |
| H2170 | Non-Small Cell Lung Cancer (HER2-amplified) | 20 mg/kg, 6 days/week | Significant inhibition (P < 0.0001) | [2][6] |
| H1781 | Non-Small Cell Lung Cancer (HER2-mutant) | 20 mg/kg, 6 days/week | Significant inhibition (P < 0.0001) | [2][6] |
| H358 | Non-Small Cell Lung Cancer | Not Specified | ~80% inhibition | [7] |
| PC-9 | Non-Small Cell Lung Cancer (Brain Metastases) | 15 mg/kg/day | 90.2% TGI | [8] |
| PC-9 | Non-Small Cell Lung Cancer (Brain Metastases) | 30 mg/kg/day | 105% TGI (regression) | [8] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, providing essential data on its absorption, distribution, metabolism, and excretion (ADME) properties.
| Species | Bioavailability | Cmax (at 30 mg/kg) | Tmax (at 30 mg/kg) | Clearance | Vd | Protein Binding | Reference |
| Mouse | - | 417.1 ± 119.9 nmol/L (plasma) | 1 h | 609 mL/h (altered by nilotinib to 211 mL/h) | - | >92% | [8][9][10] |
| Rat | 11-45% | 513.9 ± 281.1 ng/mL (at 8 mg/kg) | 1.3 ± 0.6 h | 480 ± 80 ml/h/kg (IV) | 16.2 L/kg (IV) | >92% | [10][11] |
| Minipig | 11-45% | - | - | - | 12.4 L/kg (IV) | >92% | [10] |
| Rabbit | - | - | - | - | - | >92% | [10] |
Metabolism of this compound is generally minimal across species, with the parent drug being the major circulating component.[10] Excretion is primarily through the feces.[10]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a standard method for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[12]
-
Drug Treatment: Treat cells with increasing concentrations of this compound (e.g., 100 to 1000 nM) or a vehicle control (DMSO).[12]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate according to the manufacturer's instructions.[12]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Analysis: Normalize the results to the vehicle-treated control cells and calculate the IC50 values using non-linear regression analysis.[12]
In Vivo Xenograft Tumor Model
The following protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
General workflow for a preclinical xenograft study.
-
Cell Preparation: Culture the selected cancer cell line to the logarithmic growth phase. Harvest and resuspend the cells in a suitable medium at the desired concentration.
-
Animal Model: Utilize immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 1% methylcellulose/Tween-80 in deionized water).[8] Administer this compound orally once daily at the desired dose. The control group receives the vehicle alone.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[13] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Terminate the study when tumors in the control group reach a specified size or based on humane endpoint criteria.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
In Vivo Pharmacokinetic Study
This protocol provides a framework for determining the pharmacokinetic parameters of this compound in a preclinical model.
-
Animal Model: Use appropriate animal models such as mice or rats.
-
Drug Administration: Administer a single oral or intravenous dose of this compound. For oral administration, a common dose in mice is 30 mg/kg.[8]
-
Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).[8] Plasma is then separated by centrifugation. In some studies, cerebrospinal fluid (CSF) or tumor tissue may also be collected.[8]
-
Sample Analysis: Quantify the concentration of this compound in the plasma and other matrices using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
This technical guide serves as a foundational resource for understanding the preclinical profile of this compound. The provided data and protocols are intended to facilitate the design and interpretation of future studies aimed at further elucidating the therapeutic potential of this important anti-cancer agent.
References
- 1. In vitro and in vivo efficacy of this compound as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of this compound, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nilotinib Alters the Efflux Transporter-Mediated Pharmacokinetics of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound after Intravenous and Oral Administrations in Rats Using Validated UPLC MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell viability [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Afatinib: A Technical Guide for Drug Development Professionals
An in-depth exploration of the molecular architecture and biological activity of Afatinib, a potent second-generation irreversible inhibitor of the ErbB family of receptor tyrosine kinases.
Introduction
This compound (marketed as Gilotrif®) is a second-generation tyrosine kinase inhibitor (TKI) that has become a significant therapeutic agent in the treatment of non-small cell lung carcinoma (NSCLC), particularly in patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] Unlike first-generation TKIs such as gefitinib and erlotinib, which are reversible inhibitors, this compound forms a covalent bond with specific cysteine residues in the ATP-binding site of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys773), leading to irreversible inhibition of these kinases.[6] This irreversible binding mode contributes to its enhanced potency and its activity against certain T790M resistance mutations that render first-generation inhibitors ineffective. This guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action and the logical framework of its SAR studies.
Core Structure and Pharmacophore of this compound
The chemical scaffold of this compound is a 4-anilinoquinazoline derivative. This core structure is a common feature among many EGFR inhibitors.[7][8] The key pharmacophoric elements of this compound can be dissected into three main components, each playing a crucial role in its biological activity:
-
The Quinazoline Core: This bicyclic heterocycle serves as the fundamental scaffold that anchors the molecule within the ATP-binding pocket of the EGFR kinase domain. The nitrogen atoms at positions 1 and 3 are critical for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
-
The 4-Anilino Moiety: This substituted aniline ring extends into a hydrophobic region of the ATP-binding site. The nature and position of substituents on this ring significantly influence the inhibitor's potency and selectivity.
-
The Michael Acceptor System: This is the hallmark of second-generation irreversible inhibitors like this compound. The acrylamide side chain at the C6 position of the quinazoline ring acts as a Michael acceptor, enabling the covalent reaction with the thiol group of the cysteine residue in the active site.
Structure-Activity Relationship (SAR) Studies
The development of this compound and its analogs has been guided by extensive SAR studies. These investigations have systematically explored how modifications to each part of the molecule impact its inhibitory activity against wild-type and mutant forms of ErbB family kinases.
Modifications of the Quinazoline Core
The quinazoline scaffold is crucial for the correct orientation of the inhibitor in the ATP binding pocket.
-
Substitutions at C6 and C7: The substitution pattern at the 6 and 7 positions of the quinazoline ring is critical for activity. In this compound, the C6 position is occupied by the Michael acceptor, and the C7 position bears a tetrahydrofuran-3-yloxy group. This substitution at C7 enhances solubility and can influence the overall conformation of the molecule. Studies on other 4-anilinoquinazolines have shown that bulky substituents at these positions can be either beneficial or detrimental depending on their ability to interact with specific residues in the kinase domain.
Modifications of the 4-Anilino Ring
The 3-chloro-4-fluoroanilino group of this compound fits into a hydrophobic pocket.
-
Halogen Substitution: The presence of halogen atoms like chlorine and fluorine on the aniline ring generally enhances binding affinity. The 3-chloro and 4-fluoro substitution pattern is found in many potent EGFR inhibitors, as it optimizes interactions within the hydrophobic pocket.
-
Other Substitutions: The introduction of other small, lipophilic groups at the meta and para positions can also be well-tolerated and in some cases improve potency. However, larger or more polar groups can lead to a decrease in activity due to steric hindrance or unfavorable interactions.
Modifications of the Michael Acceptor
The acrylamide moiety is the reactive "warhead" of this compound, responsible for its irreversible binding.
-
Importance of the Double Bond: The α,β-unsaturated carbonyl system is essential for the Michael addition reaction with the cysteine residue. Saturation of this double bond completely abrogates the irreversible inhibitory activity.
-
The Role of the Terminal Amine: The dimethylamino group at the end of the butenamide chain plays a crucial role in the covalent reaction. It is thought to act as a general base, abstracting a proton from the cysteine thiol, thereby increasing its nucleophilicity and facilitating the Michael addition.
Quantitative SAR Data
The following tables summarize the in vitro inhibitory activities of this compound and selected analogs against key ErbB family kinases and cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | EGFR (WT) | 0.5 | |
| EGFR (L858R) | 0.4 | ||
| EGFR (L858R/T790M) | 10 | ||
| HER2 | 14 | ||
| HER4 | 1 | ||
| Gefitinib | EGFR (WT) | 27 | [2] |
| EGFR (L858R) | - | ||
| EGFR (L858R/T790M) | >1000 | ||
| Analog 10k | EGFR | 3.6 | [9] |
| Analog 10e | EGFR | 9.1 | [9] |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung | 0.05 ± 0.01 | [9] |
| PC-3 | Prostate | 4.1 ± 2.47 | [9] | |
| MCF-7 | Breast | 5.83 ± 1.89 | [9] | |
| Hela | Cervical | 6.81 ± 1.77 | [9] | |
| Analog 10k | A549 | Lung | 0.07 ± 0.02 | [9] |
| PC-3 | Prostate | 7.67 ± 0.97 | [9] | |
| MCF-7 | Breast | 4.65 ± 0.90 | [9] | |
| Hela | Cervical | 4.83 ± 1.28 | [9] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by blocking the downstream signaling pathways mediated by the ErbB family of receptors. Upon activation by their ligands, these receptors dimerize and autophosphorylate, initiating a cascade of intracellular events that promote cell proliferation, survival, and migration. The two major signaling pathways inhibited by this compound are:
-
The PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation.
-
The Ras/Raf/MEK/ERK Pathway: This pathway is primarily involved in controlling cell growth and differentiation.
By irreversibly inhibiting EGFR, HER2, and HER4, this compound effectively shuts down these pro-survival and pro-proliferative signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.
Experimental Protocols
The SAR studies of this compound and its analogs rely on a suite of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
EGFR Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. The amount of ATP consumed in the reaction is quantified using a luciferase-based system.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. For positive and negative controls, add 1 µL of DMSO.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.
-
Add 2 µL of the EGFR enzyme solution to each well, except for the negative control wells.
-
Add 2 µL of the substrate/ATP mix to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, PC-9)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to detect the levels of specific proteins in cell lysates, allowing for the assessment of the phosphorylation status of EGFR and its downstream effectors.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
ECL chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
The structure-activity relationship of this compound is a well-defined example of rational drug design in the field of oncology. The 4-anilinoquinazoline scaffold provides the necessary framework for high-affinity binding to the ATP pocket of ErbB family kinases. The strategic placement of a Michael acceptor group at the C6 position confers irreversibility, leading to enhanced potency and the ability to overcome certain forms of acquired resistance. The SAR studies have demonstrated the critical roles of the quinazoline core, the substituted aniline ring, and the reactive acrylamide moiety. This in-depth understanding of this compound's SAR continues to guide the development of next-generation EGFR inhibitors with improved efficacy, selectivity, and safety profiles.
References
- 1. This compound: A Review in Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Use in the Treatment of Advanced Non-Small Cell Lung Cancer | springermedicine.com [springermedicine.com]
- 3. This compound: a review of its use in the treatment of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Deep Dive into the Pan-ErbB Family Inhibitor Afatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Afatinib is a potent, second-generation, irreversible inhibitor of the ErbB family of receptor tyrosine kinases. This technical guide provides an in-depth exploration of the mode of action of this compound, detailing its molecular interactions, its effects on downstream signaling pathways, and its demonstrated efficacy in preclinical and clinical settings. Quantitative data from key studies are summarized for comparative analysis, and detailed protocols for relevant experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction to the ErbB Family and this compound
The ErbB family of receptor tyrosine kinases, comprising the epidermal growth factor receptor (EGFR or ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of ErbB signaling, often through receptor overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[2][3]
This compound (brand name Gilotrif®) is an orally administered tyrosine kinase inhibitor (TKI) that distinguishes itself from first-generation TKIs through its irreversible and broad-spectrum inhibition of the ErbB family.[4][5][6] This guide will elucidate the core mechanisms that underpin the therapeutic efficacy of this compound.
Core Mechanism of Action: Irreversible Covalent Inhibition
This compound's primary mode of action is its ability to form a covalent bond with specific cysteine residues within the ATP-binding pocket of EGFR, HER2, and HER4.[7][8] This irreversible binding distinguishes it from first-generation, reversible TKIs like gefitinib and erlotinib.[6]
The key molecular interaction involves the Michael acceptor group on this compound, which reacts with the thiol group of a specific cysteine residue (Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4).[7][8] This covalent adduct physically blocks the binding of ATP, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[9][10] This sustained and irreversible inhibition is believed to contribute to its potency, particularly against tumors harboring specific EGFR mutations.[6][9]
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory activity of this compound has been quantified in numerous preclinical studies. The following tables summarize key IC50 values, providing a comparative view of its potency against different ErbB family members and various EGFR mutations.
| Target | IC50 (nM) | Reference(s) |
| EGFR (Wild-Type) | 0.5 | [1][10] |
| HER2 | 14 | [1][10] |
| HER4 | 1 | [10] |
| EGFR (L858R) | 0.4 | [8] |
| EGFR (del19) | 0.5 | [8] |
| EGFR (T790M) | 10 | [8] |
| EGFR (L858R/T790M) | 10 | [8] |
| Table 1: In vitro kinase inhibitory activity of this compound against ErbB family members. |
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Reference(s) |
| HCC827 | del19 | 1.9 | [8] |
| NCI-H1975 | L858R/T790M | 89 | [8] |
| A431 | Wild-Type | 27 | [8] |
| Table 2: Cellular growth inhibition by this compound in NSCLC cell lines. |
Impact on Downstream Signaling Pathways
By inhibiting the kinase activity of ErbB receptors, this compound effectively blocks the activation of two major downstream signaling pathways that are critical for tumor cell growth and survival: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][10][11]
The blockade of these pathways leads to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and a reduction in tumor growth.[12][13]
References
- 1. Efficacy of the Irreversible ErbB Family Blocker this compound in Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI)–Pretreated Non–Small-Cell Lung Cancer Patients with Brain Metastases or Leptomeningeal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics and mechanism of this compound–EGFR binding through a QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and comparative utility of this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism | MDPI [mdpi.com]
- 6. This compound versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Covalent Modification of Cys797 in EGFR by Afatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a potent, orally bioavailable, and irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] It is utilized in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR).[2][3] A key feature of this compound's mechanism of action is its ability to form a covalent bond with a specific cysteine residue, Cys797, within the ATP-binding site of EGFR.[2] This irreversible inhibition leads to a sustained blockade of EGFR signaling, which is crucial for the proliferation and survival of certain cancer cells.[2][4] This technical guide provides a comprehensive overview of the covalent modification of Cys797 in EGFR by this compound, including the underlying signaling pathways, quantitative biochemical and cellular data, and detailed experimental protocols.
Mechanism of Action: Covalent Inhibition of EGFR
This compound's structure incorporates a 4-anilinoquinazoline core, which provides the initial non-covalent binding affinity to the EGFR kinase domain, and an electrophilic acrylamide "warhead" that is crucial for its irreversible action.[5][6] The inhibition process can be conceptualized as a two-step mechanism:
-
Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. This reversible binding is driven by interactions such as hydrogen bonding with key residues like Met793.[6]
-
Irreversible Covalent Bonding: Following the initial binding, the acrylamide moiety of this compound is positioned in close proximity to the thiol group of the Cys797 residue. A Michael addition reaction then occurs, resulting in the formation of a stable covalent thioether bond between this compound and Cys797.[7][8]
This covalent modification permanently inactivates the EGFR kinase, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.[9][2] The irreversible nature of this inhibition provides a prolonged pharmacodynamic effect.[10]
EGFR Signaling Pathways and this compound's Impact
EGFR is a critical regulator of cellular processes, and its activation triggers a cascade of downstream signaling events.[11][12] The primary pathways involved are the RAS-RAF-MEK-ERK (MAPK) pathway, which is mainly involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[13][14]
By covalently binding to and inhibiting EGFR, this compound effectively blocks the initiation of these signaling cascades.[2] This leads to the suppression of tumor cell proliferation, growth, and survival, and can ultimately induce apoptosis.
References
- 1. This compound: A Review of Its Use in the Treatment of Advanced Non-Small Cell Lung Cancer | springermedicine.com [springermedicine.com]
- 2. [Mechanism of action and preclinical development of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Preclinical Evaluation of Afatinib in Breast Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is an oral, irreversible ErbB family blocker that potently inhibits signaling from the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[1][2] By covalently binding to the kinase domains of these receptors, this compound provides sustained inhibition of the key signaling pathways implicated in the proliferation and survival of cancer cells.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various breast cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Data Presentation
In Vitro Sensitivity of Breast Cancer Cell Lines to this compound
The anti-proliferative activity of this compound has been evaluated across a panel of breast cancer cell lines, demonstrating potent inhibition in models representing different molecular subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Molecular Subtype | IC50 (nM) | Reference |
| HER2-Positive | |||
| SKBR3 | HER2-amplified | 80.6 | [3] |
| BT-474 | HER2-amplified, ER+ | 2 | [4] |
| MDA-MB-453 | HER2-amplified | >1000 | [5] |
| SUM-190 | HER2-amplified, Trastuzumab-resistant | Potent Inhibition (IC50 not specified) | [1] |
| Triple-Negative Breast Cancer (TNBC) | |||
| MDA-MB-231 | TNBC | 54.46 | [6] |
| SUM-149 | TNBC | Potent Inhibition (IC50 not specified) | [1] |
| ER-Positive | |||
| MCF-7 | ER+, HER2-low | 116.34 | [6] |
In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
This compound has demonstrated significant anti-tumor activity in various in vivo breast cancer xenograft models, including those resistant to other targeted therapies.
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| SUM-190 Xenograft (Trastuzumab-resistant) | This compound | Not specified | Potent antitumor activity | [1] |
| HER2-amplified Xenografts | This compound | Not specified | Partial and complete tumor shrinkage | [1] |
| TNBC Xenografts | This compound | Not specified | Confirmed anti-tumor activity | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Breast cancer cell lines (e.g., SKBR3, BT-474, MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis of EGFR/HER2 Signaling
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the EGFR/HER2 signaling pathway following this compound treatment.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with desired concentrations of this compound for the specified duration (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]
-
Scrape cells and incubate the lysate on ice for 30 minutes, vortexing intermittently.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibody overnight at 4°C.[9]
-
Wash the membrane three times with TBST.[9]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.[9]
-
-
Detection:
In Vivo Xenograft Study
This protocol provides a general framework for establishing and evaluating the efficacy of this compound in a breast cancer xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Breast cancer cells (e.g., MDA-MB-231, BT-474)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 90-100 mm³), randomize mice into treatment and control groups.[12]
-
-
This compound Administration:
-
Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 20 mg/kg daily).
-
Administer the vehicle control to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice.
-
-
Study Termination and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Mandatory Visualization
This compound Mechanism of Action and Downstream Signaling
References
- 1. Potential of this compound in the treatment of patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. Establishment of a Lung Metastatic Breast Tumor Xenograft Model in Nude Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Afatinib In Vitro Cell Viability Assay: Application Notes and Protocols for Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a second-generation, irreversible ErbB family blocker used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike first-generation tyrosine kinase inhibitors (TKIs), this compound covalently binds to and inhibits signaling from EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4), leading to a broad and sustained inhibition of the key signaling pathways involved in cancer cell proliferation and survival.[2][3] This document provides detailed protocols for assessing the in vitro efficacy of this compound on lung cancer cell viability, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades crucial for cell growth and division.[4][5] In certain lung cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation.[6][7] this compound exerts its therapeutic effect by irreversibly binding to the kinase domain of EGFR, HER2, and HER4, thereby blocking autophosphorylation and the subsequent activation of pro-survival pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3][5][6] This inhibition ultimately leads to cell cycle arrest and apoptosis.
Figure 1: EGFR Signaling Pathway Inhibition by this compound.
Data Presentation: this compound IC50 Values in Lung Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various non-small cell lung cancer cell lines, highlighting the differential sensitivity based on their EGFR mutation status.
| Cell Line | EGFR Mutation Status | This compound IC50 |
| PC-9 | Exon 19 Deletion | 0.28 nM[1] |
| PC-9-GR | Exon 19 Del / T790M | 350.0 nM[1] |
| H1975 | L858R / T790M | 38.4 nM[1] |
| H460 | Wild-Type (KRAS mutant) | 2.3 µM[1] |
| H3255 | L858R | ~10 nM |
| 11-18 | L858R | ~20 nM |
| NCI-H1650 | Exon 19 Deletion | 7 µM[5] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocol: Cell Viability Assay (MTT Method)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of lung cancer cells. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][8][9]
Materials
-
Lung cancer cell lines (e.g., PC-9, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding: a. Harvest and count lung cancer cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C until a purple precipitate (formazan) is visible.[10] c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Data Acquisition: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a more sensitive method that measures ATP levels as an indicator of metabolically active cells.[11][12]
-
Follow steps 1 and 2 of the MTT protocol.
-
After the 72-hour incubation, equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a luminometer.
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vitro cell viability assay with this compound.
Figure 2: Cell Viability Assay Experimental Workflow.
References
- 1. This compound increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. wjpls.org [wjpls.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for Generating Afatinib Dose-Response Curves In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[1][2] By covalently binding to the kinase domains of these receptors, this compound effectively blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] This mechanism of action makes this compound a potent therapeutic agent, particularly in cancers harboring activating mutations in the ErbB family, such as non-small cell lung cancer (NSCLC).[1][6]
These application notes provide a comprehensive protocol for generating in vitro dose-response curves for this compound to determine its half-maximal inhibitory concentration (IC50) in cancer cell lines.
Signaling Pathway of this compound Inhibition
This compound exerts its therapeutic effect by inhibiting the signaling cascade initiated by the ErbB family of receptors. Upon ligand binding, these receptors dimerize and autophosphorylate, activating downstream pathways that promote cell growth and survival. This compound's irreversible binding to EGFR, HER2, and HER4 prevents this phosphorylation, thereby inhibiting these pro-survival signals.[1][5]
This compound inhibits the ErbB receptor family, blocking downstream PI3K/AKT and MAPK/ERK signaling.
Experimental Protocols
A common method to determine the cytotoxic or cytostatic effects of a compound in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials
-
Cancer cell line of interest (e.g., NCI-H1975, PC-9, HCC827)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (BIBW 2992)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Workflow for determining this compound IC50 using an MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
-
Cell Adherence:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.001 nM to 10 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C and 5% CO2.[7]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at room temperature in the dark.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Data Presentation
The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for expected outcomes.
| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC50 (nM) | Reference(s) |
| PC-9 | NSCLC | Exon 19 deletion | 0.8 | [8] |
| H3255 | NSCLC | L858R | 0.3 | [8] |
| H1975 | NSCLC | L858R + T790M | 57 | [8] |
| PC-9ER | NSCLC | Exon 19 del + T790M | 165 | [8] |
| HCC827 | NSCLC | Exon 19 deletion | ~0.7-50 | [4] |
| H1650 | NSCLC | Exon 19 deletion | >10,000 | [4] |
| A431 | Epidermoid Carcinoma | Wild-type | ~10-100 | [9] |
| BT-474 | Breast Cancer | HER2 amplified | ~10-100 | [9] |
| NCI-N87 | Gastric Cancer | HER2 amplified | ~10-100 | [9] |
| HNE-1 | Nasopharyngeal Carcinoma | Not Specified | 4410 | [10] |
| CNE-2 | Nasopharyngeal Carcinoma | Not Specified | 2810 | [10] |
| SUNE-1 | Nasopharyngeal Carcinoma | Not Specified | 6930 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, incubation time, and cell passage number.
Conclusion
This document provides a detailed protocol for generating this compound dose-response curves in vitro, which is a fundamental step in preclinical drug evaluation. The provided data and diagrams offer a comprehensive overview for researchers to effectively design and execute their experiments and interpret the results in the context of this compound's mechanism of action.
References
- 1. [Mechanism of action and preclinical development of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of this compound and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro and in vivo efficacy of this compound as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Screening of Afatinib Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a second-generation, irreversible ErbB family blocker that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2][3] It is utilized in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] However, the development of resistance is a significant clinical challenge.[2][4][5] Combining this compound with other therapeutic agents presents a promising strategy to enhance efficacy and overcome resistance.[1][6][7] These application notes provide a comprehensive set of protocols for the in vitro screening of this compound combination therapies to identify synergistic interactions and elucidate underlying mechanisms.
Core Concepts: Mechanism of Action and Resistance
This compound covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of their signaling pathways.[3] This blocks downstream cascades such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[8][9]
Resistance to this compound can arise through various mechanisms, including:
-
Secondary Mutations: The most common is the T790M mutation in the EGFR gene.[4][5]
-
Bypass Signaling: Activation of alternative signaling pathways, such as MET, AXL, or IGF1R, can circumvent the blockade of EGFR/HER2 signaling.[5][10]
-
Histologic Transformation: In some cases, the cancer may transform into a different type, such as small cell lung cancer.[4]
Experimental Workflow for Combination Screening
A systematic approach is crucial for evaluating this compound combination therapies. The following workflow outlines the key experimental stages:
Detailed Experimental Protocols
Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic, additive, or antagonistic effects of the drug combination.
Protocol: MTT or CellTiter-Glo® Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent IC50: Treat cells with a serial dilution of this compound or the combination partner.
-
Combination Synergy: Utilize a checkerboard matrix with varying concentrations of both drugs. Include vehicle-treated cells as a negative control.[11]
-
-
Incubation: Incubate the plates for 72-96 hours.[11]
-
Signal Detection:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization solution and measure the absorbance at 570 nm.[11]
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for single agents using non-linear regression.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12][13]
-
Data Presentation: Synergy Analysis
| Drug Combination | Cell Line | This compound IC50 (nM) | Partner Drug IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| This compound + Drug X | H1975 | 50 | 2.5 | 0.5 | Synergy |
| This compound + Drug Y | A549 | 1000 | 10 | 1.1 | Additive |
Apoptosis Assays
Objective: To quantify the induction of apoptosis by the drug combination.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of each drug alone and in combination for 48 hours.[12]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[12]
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark at room temperature.[12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Presentation: Apoptosis Analysis
| Treatment | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| Vehicle | H1975 | 2.1 | 1.5 | 3.6 |
| This compound | H1975 | 8.5 | 4.2 | 12.7 |
| Drug X | H1975 | 5.3 | 2.8 | 8.1 |
| This compound + Drug X | H1975 | 25.6 | 10.1 | 35.7 |
Western Blotting
Objective: To investigate the molecular mechanisms underlying the observed synergy by examining the modulation of key signaling proteins.
Protocol: Western Blot for EGFR Signaling Pathway
-
Cell Lysis: Treat cells with the drug combination for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14][15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[14][15]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.[15]
-
Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][16][17]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
-
Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.[14][15]
Data Presentation: Western Blot Densitometry
| Treatment | p-EGFR / Total EGFR | p-AKT / Total AKT | p-ERK / Total ERK |
| Vehicle | 1.00 | 1.00 | 1.00 |
| This compound | 0.25 | 0.40 | 0.30 |
| Drug X | 0.95 | 0.80 | 0.85 |
| This compound + Drug X | 0.10 | 0.15 | 0.12 |
Signaling Pathway Diagrams
The following diagrams illustrate the EGFR/HER2 signaling pathway and the points of inhibition by this compound, as well as potential bypass mechanisms.
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vitro evaluation of this compound combination therapies. By systematically assessing synergy and elucidating the underlying molecular mechanisms, researchers can identify promising combination strategies for further preclinical and clinical development, with the ultimate goal of improving therapeutic outcomes for patients with cancers driven by ErbB family signaling.
References
- 1. [Mechanism of action and preclinical development of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of this compound and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Acquired resistance mechanisms to this compound in HER2‐amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Immunohistochemistry for p-EGFR in Afatinib-Treated Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the pharmacodynamic effects of Afatinib in preclinical xenograft models through the immunohistochemical (IHC) analysis of phosphorylated Epidermal Growth factor Receptor (p-EGFR). This compound is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, and measuring the phosphorylation status of its target, EGFR, is a key indicator of its in vivo activity.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, survival, and differentiation.[1][2][3] Upon binding to ligands such as EGF, EGFR dimerizes and undergoes autophosphorylation at specific tyrosine residues in its intracellular domain.[3] This phosphorylation event initiates downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4] Dysregulation of the EGFR signaling pathway is a common driver in the development and progression of various cancers.[2]
This compound is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[5][6][7][8] This covalent binding blocks the autophosphorylation of the receptors, thereby inhibiting downstream signaling and exerting an anti-tumor effect.[5] Immunohistochemistry (IHC) for p-EGFR is a valuable method to visualize and quantify the inhibition of EGFR activation within the tumor microenvironment, serving as a direct biomarker of this compound's target engagement and pharmacodynamic activity.[9] A reduction in p-EGFR staining in tumors from this compound-treated animals compared to controls is indicative of the drug's efficacy.
EGFR Signaling and this compound's Mechanism of Action
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and this compound's inhibitory action.
Xenograft Study Workflow
A typical workflow for a xenograft study to evaluate the efficacy of this compound and collect tumors for p-EGFR IHC analysis is outlined below.
Caption: Xenograft study and IHC analysis workflow.
Experimental Protocols
Protocol 1: In Vivo Xenograft Study
This protocol outlines the establishment of a subcutaneous xenograft model to assess the efficacy of this compound.
1. Cell Line and Animal Model:
-
Cell Line: Select a human cancer cell line with known EGFR expression and dependency (e.g., NCI-H1975, A431).
-
Animal Model: Use 6-8 week old female athymic nude mice.[10] Allow for at least one week of acclimatization.[10][11]
2. Tumor Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.[10]
-
Inject 5 x 10^6 cells in a 100 µL volume subcutaneously into the right flank of each mouse.[10][11]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the animals into treatment groups (n=8-10 mice per group).[10][11]
4. Drug Formulation and Administration:
-
Vehicle Control: Prepare a solution of 0.5% methylcellulose in sterile water.
-
This compound Formulation: Prepare this compound in the vehicle at the desired concentration. A common dose is 20 mg/kg.[11][12][13]
-
Administer the vehicle or this compound solution once daily via oral gavage.[11][14]
5. Study Endpoints and Tissue Collection:
-
Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.
-
Monitor body weight 2-3 times per week as a measure of toxicity.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Fix a portion of each tumor in 10% neutral buffered formalin for 24 hours for IHC analysis.[10]
Protocol 2: Immunohistochemistry for p-EGFR (Tyr1068)
This protocol details the staining procedure for p-EGFR in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.[9]
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.[9]
-
Immerse in 95% ethanol: 1 change, 3 minutes.[9]
-
Immerse in 70% ethanol: 1 change, 3 minutes.[9]
-
Rinse thoroughly in deionized water.[9]
2. Antigen Retrieval:
-
Pre-heat a water bath or steamer containing antigen retrieval buffer (e.g., citrate buffer, pH 6.0) to 95-100°C.
-
Immerse the slides in the hot buffer and incubate for 20-30 minutes.[9]
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.[9]
-
Rinse the slides in a wash buffer (e.g., PBS with 0.05% Tween 20).
3. Staining Procedure:
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[9][15] Rinse with wash buffer.
-
Blocking: Incubate sections with a blocking serum (e.g., 10% normal goat serum) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate sections with a primary antibody against p-EGFR (e.g., Tyr1068) diluted according to the manufacturer's instructions, overnight at 4°C.
-
Secondary Antibody: Rinse with wash buffer. Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Detection: Rinse with wash buffer. Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Chromogen Development: Rinse with wash buffer. Apply 3,3'-diaminobenzidine (DAB) solution and incubate until a brown color develops (typically 3-10 minutes).[9]
-
Counterstaining: Rinse with deionized water. Counterstain with hematoxylin for 1-2 minutes.[9]
-
Dehydration and Mounting: Dehydrate the sections through graded ethanols and xylene. Apply a coverslip with a permanent mounting medium.[9]
Data Presentation and Analysis
Quantitative data from the xenograft study and IHC analysis should be presented in a clear and organized manner.
Table 1: In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 152 ± 15 | 1250 ± 110 | - | +5.2 ± 1.5 |
| This compound (20 mg/kg) | 10 | 155 ± 14 | 350 ± 45 | 72 | -2.1 ± 2.0 |
Table 2: Quantification of p-EGFR Staining by Immunohistochemistry
The H-score is a common method for quantifying IHC staining, calculated as: H-Score = Σ (Intensity x Percentage of stained cells) = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells). The score ranges from 0 to 300.[16][17]
| Treatment Group | N | Mean p-EGFR H-Score ± SEM | Percent Reduction in p-EGFR Staining |
| Vehicle Control | 10 | 225 ± 20 | - |
| This compound (20 mg/kg) | 10 | 45 ± 10 | 80% |
Interpretation of Results:
A significant reduction in tumor growth and a corresponding decrease in the p-EGFR H-score in the this compound-treated group compared to the vehicle control group would demonstrate the drug's on-target activity and in vivo efficacy. The lack of significant body weight loss in the treatment group suggests that the administered dose was well-tolerated. This combined analysis of tumor growth inhibition and biomarker modulation provides strong preclinical evidence for the mechanism of action of this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. [Mechanism of action and preclinical development of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antitumor effect of this compound, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of this compound, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterizing Breast Cancer Xenograft Epidermal Growth Factor Receptor Expression by Using Near-Infrared Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reproducibility of the EGFR immunohistochemistry scores for tumor samples from patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Afatinib Analogs for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Afatinib analogs for medicinal chemistry research. This compound is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, utilized in the treatment of non-small cell lung cancer (NSCLC). The development of novel analogs is crucial for exploring structure-activity relationships (SAR), improving efficacy against resistant mutations, and enhancing pharmacokinetic properties.
Introduction to this compound and its Mechanism of Action
This compound is a second-generation tyrosine kinase inhibitor (TKI) that covalently binds to the cysteine residue in the ATP-binding pocket of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys803), leading to irreversible inhibition of their kinase activity.[1][2] This covalent modification blocks downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[3][4] By irreversibly inhibiting these receptors, this compound demonstrates prolonged suppression of tumor cell growth compared to first-generation reversible inhibitors.
Data Presentation: Biological Activity of this compound Analogs
The following tables summarize the in vitro biological activities of this compound and its representative analogs against various cancer cell lines and EGFR kinase variants. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.
Table 1: In Vitro Antiproliferative Activity of this compound and Analogs against NSCLC Cell Lines
| Compound | A549 (EGFR wild-type) IC50 (µM) | H1975 (L858R/T790M) IC50 (µM) | H358 (EGFR wild-type) Apoptosis | H460 (EGFR wild-type) Apoptosis | Reference |
| This compound | 6.37 | 5.03 | Significant | Less Sensitive | [2][5] |
| Analog 1 (Cinnamamide Moiety) | 0.07 ± 0.02 | Not Reported | Not Reported | Not Reported | [6] |
| Analog 2 (Ethacrynic Acid Combination) | Synergistic Cytotoxicity | Synergistic Cytotoxicity | Not Reported | Not Reported | [5] |
Table 2: Kinase Inhibitory Activity of this compound Against Wild-Type and Mutant EGFR
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Reference |
| This compound | 31 | 0.2 | 0.2 | >100 | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 4-anilinoquinazoline core, a key intermediate in the preparation of this compound analogs, and for the biological evaluation of the synthesized compounds.
Protocol 1: General Synthesis of 4-Anilino-6-aminoquinazoline Derivatives
This protocol outlines a common route for the synthesis of the 4-anilinoquinazoline scaffold, which can be further modified to generate a diverse library of this compound analogs.
Step 1: Synthesis of N4-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
-
Suspend (3-Chloro-4-fluoro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine in 100 ml of methanol.
-
Add 2 ml of 50% NaOH in water.
-
Heat the mixture at 70°C for 2 hours.[8]
-
Pour the mixture into water and stir vigorously for 30 minutes.
-
Filter the precipitate, wash with water, and dry under vacuum at 60°C to obtain the product.[8]
Step 2: Reduction of the Nitro Group to an Amine
-
Dissolve N4-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (10 g, 28.6 mmol) in a solvent mixture of ethanol (200 mL) and THF (100 mL).
-
Sequentially add water (50 mL) and a saturated ammonium chloride solution (50 mL) at room temperature.[8]
-
Add iron powder (6.5 g, 116 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 3 hours.[8]
-
After cooling, filter the reaction mixture and wash the solid with ethanol.
-
Add water (100 mL) to the filtrate to precipitate a yellow-white solid.
-
Filter and dry the solid to yield N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine.[8]
Step 3: Acylation of the 6-amino Group (Example with an Acrylamide Moiety)
-
The resulting 6-aminoquinazoline derivative can then be acylated with a suitable activated carboxylic acid derivative (e.g., acryloyl chloride or a corresponding activated ester) to introduce the Michael acceptor moiety, a key feature of this compound for covalent bond formation. The reaction is typically carried out in an aprotic solvent in the presence of a base.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized this compound analogs on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a range from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentrations.
Protocol 3: EGFR Kinase Inhibition Assay
This assay directly measures the inhibitory effect of the synthesized analogs on the enzymatic activity of the EGFR tyrosine kinase.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Reaction Setup: In a 96-well plate, add the purified recombinant EGFR enzyme, the peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based ADP detection assay.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentrations.
Protocol 4: Western Blot Analysis of EGFR Signaling Pathway
This technique is used to investigate the effect of this compound analogs on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Visualizations
Signaling Pathway of this compound Inhibition
The following diagram illustrates the EGFR signaling pathway and the mechanism of irreversible inhibition by this compound.
Caption: EGFR signaling pathway and irreversible inhibition by this compound analogs.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces apoptosis in NSCLC without EGFR mutation through Elk-1-mediated suppression of CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethacrynic Acid Enhances the Antitumor Effects of this compound in EGFR/T790M-Mutated NSCLC by Inhibiting WNT/Beta-Catenin Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Afatinib Target Engagement Assays in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a potent, irreversible tyrosine kinase inhibitor (TKI) that targets members of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4/ErbB4.[1][2][3][4] It is utilized in the treatment of non-small cell lung carcinoma (NSCLC) with specific EGFR mutations.[3][4] this compound covalently binds to a cysteine residue in the ATP-binding site of these receptors, leading to irreversible inhibition of their kinase activity and downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][5]
Verifying and quantifying the engagement of this compound with its intended targets in a cellular context is critical for understanding its mechanism of action, optimizing drug dosage, and developing more effective cancer therapies. This document provides detailed application notes and protocols for two prominent live-cell target engagement assays: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®).
Signaling Pathway of this compound's Targets
This compound exerts its therapeutic effect by inhibiting the signaling cascades initiated by the ErbB family of receptors. Upon ligand binding, these receptors dimerize and autophosphorylate, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation.[1][2]
Caption: this compound signaling pathway inhibition.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets. It is important to note that these values are derived from cell-free kinase assays and may not directly reflect the potency in a live-cell environment. Confirmation of target engagement and potency in live cells using the protocols described below is highly recommended.
| Compound | Target | Assay Type | IC50 (nM) |
| (R)-Afatinib | EGFRwt | In vitro kinase assay | 0.5 |
| (R)-Afatinib | HER2 | In vitro kinase assay | 14 |
| (R)-Afatinib | HER4 | In vitro kinase assay | 1 |
| (R)-Afatinib | EGFR L858R | In vitro kinase assay | 0.4 |
| (R)-Afatinib | EGFR L858R/T790M | In vitro kinase assay | 10 |
| Data sourced from publicly available information.[1] |
Experimental Protocols
Method 1: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding EGFR-NanoLuc® or HER2-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
96-well or 384-well white assay plates
-
This compound
-
NanoBRET™ Kinase Tracer (e.g., Tracer K-10)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Luminometer with 450 nm and 610 nm emission filters
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293 cells with the EGFR-NanoLuc® or HER2-NanoLuc® plasmid and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® at a concentration of 2x10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells containing the cells.
-
Immediately after adding the compound, add 5 µL of the 10X NanoBRET™ kinase tracer to all wells. The final tracer concentration should be optimized for each target but is typically in the low micromolar range.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
-
Detection:
-
Prepare the detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM® according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Read the plate within 10 minutes on a luminometer equipped with filters for donor (450 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Method 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical assay that directly measures the physical interaction between a drug and its target protein in live cells. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Materials:
-
EGFR or HER2-expressing cells (e.g., A431, NCI-H1975)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
High-speed centrifuge
-
Western blotting or ELISA reagents
-
Primary antibodies against EGFR and HER2
-
Secondary antibodies
Protocol:
-
Cell Culture and Treatment:
-
Culture EGFR or HER2-expressing cells to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
After treatment, harvest the cells, wash with PBS, and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured, stable protein) from the precipitated denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble EGFR or HER2 in the supernatant by Western blotting or ELISA using specific antibodies.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Isothermal Dose-Response Fitness (ITDRF) Curve: Treat cells with a range of this compound concentrations and heat all samples at a single, optimized temperature (the temperature at which a significant portion of the unbound protein denatures). Plot the amount of soluble target protein against the this compound concentration to determine the EC50 of thermal stabilization.
-
Conclusion
The NanoBRET™ and CETSA® assays provide robust and complementary methods for quantifying the target engagement of this compound in live cells. While NanoBRET™ offers a high-throughput, real-time assessment of compound binding, CETSA® provides a label-free validation of target interaction with the endogenous protein. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively implement these assays, leading to a deeper understanding of this compound's mechanism of action and facilitating the development of next-generation kinase inhibitors.
References
- 1. carnabio.com [carnabio.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamics and mechanism of this compound–EGFR binding through a QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-assisted target identification reveals this compound, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: CRISPR Screen to Identify Afatinib Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a second-generation, irreversible ErbB family blocker that targets Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4. It is utilized in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. Despite its efficacy, both intrinsic and acquired resistance to this compound pose significant clinical challenges. Identifying genes that modulate sensitivity to this compound is crucial for understanding resistance mechanisms, discovering novel drug targets for combination therapies, and developing predictive biomarkers for patient stratification.
This document provides a comprehensive guide to utilizing a genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, confer sensitivity to this compound. It includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
A genome-wide CRISPR screen generates a large dataset of sgRNA abundance, which is then analyzed to identify genes that are significantly depleted (indicating sensitization) or enriched (indicating resistance) in the this compound-treated cell population compared to a control population. The results are typically presented in a table format, ranking genes based on statistical significance.
Table 1: Hypothetical Top Gene Hits from a Genome-Wide CRISPR Screen for this compound Sensitization
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| EGFR | Epidermal Growth Factor Receptor | -3.5 | 1.2e-8 | 2.5e-7 |
| KRAS | KRAS Proto-Oncogene, GTPase | -3.1 | 5.6e-8 | 8.9e-7 |
| BRAF | B-Raf Proto-Oncogene, Serine/Threonine Kinase | -2.8 | 1.1e-7 | 1.5e-6 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | -2.5 | 4.3e-7 | 5.1e-6 |
| AKT1 | AKT Serine/Threonine Kinase 1 | -2.2 | 8.9e-7 | 9.8e-6 |
| mTOR | Mechanistic Target Of Rapamycin Kinase | -2.0 | 2.1e-6 | 2.2e-5 |
| SHP2 (PTPN11) | Protein Tyrosine Phosphatase Non-Receptor Type 11 | -1.8 | 5.5e-6 | 5.4e-5 |
| SOS1 | SOS Ras/Rac Guanine Nucleotide Exchange Factor 1 | -1.6 | 9.8e-6 | 9.1e-5 |
| GRB2 | Growth Factor Receptor Bound Protein 2 | -1.5 | 1.2e-5 | 1.1e-4 |
| NF1 | Neurofibromin 1 | 1.9 | 3.3e-6 | 3.1e-5 |
| PTEN | Phosphatase And Tensin Homolog | 2.2 | 1.5e-6 | 1.8e-5 |
| BIRC5 | Baculoviral IAP Repeat Containing 5 | 2.5 | 7.8e-7 | 9.2e-6 |
Note: This table is for illustrative purposes. The Log2 Fold Change, p-value, and FDR are hypothetical values. Negative Log2 Fold Change indicates sensitization upon gene knockout, while positive values suggest resistance.
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4. This blockade disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis. The major signaling pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, the PLCγ-PKC pathway, and the JAK-STAT pathway. Understanding these pathways is essential for interpreting the results of a CRISPR screen.
Caption: this compound inhibits EGFR, HER2, and HER4, blocking key downstream signaling pathways.
Experimental Protocols
A genome-wide CRISPR-Cas9 knockout screen to identify this compound sensitivity genes involves several key steps, from library transduction to data analysis.
Cell Line Preparation and Lentiviral Production
-
Cell Line Selection: Choose a cancer cell line relevant to this compound's clinical application, typically an NSCLC cell line with an activating EGFR mutation (e.g., HCC827, PC-9). Ensure the cell line stably expresses Cas9 endonuclease. If not, generate a Cas9-expressing cell line by lentiviral transduction followed by selection.
-
Lentiviral Library Production: Amplify a genome-scale sgRNA library (e.g., GeCKO v2, Brunello) in E. coli and purify the plasmid DNA. Co-transfect the sgRNA library plasmids with lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T) to produce lentiviral particles. Harvest the virus-containing supernatant and determine the viral titer.
CRISPR Library Transduction and Selection
-
Transduction: Transduce the Cas9-expressing cancer cell line with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve a representation of at least 200-500 cells per sgRNA in the library.
-
Antibiotic Selection: After 24-48 hours, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Maintain the selection pressure for a sufficient period to eliminate non-transduced cells.
This compound Treatment Screen
-
Cell Seeding: After selection, seed the transduced cell population into two arms: a control group treated with DMSO and a treatment group treated with this compound. Maintain a cell number that ensures adequate library representation throughout the screen.
-
Dose Determination: Prior to the screen, determine the IC50 of this compound for the chosen cell line. For a sensitization screen (negative selection), treat the cells with a concentration of this compound that causes partial growth inhibition (e.g., IC20-IC30) to allow for the identification of gene knockouts that enhance the drug's effect.
-
Drug Treatment: Treat the cells for a duration that allows for significant changes in the representation of sgRNAs, typically 14-21 days. Passage the cells as needed, maintaining library representation and the appropriate drug concentration.
Genomic DNA Extraction and Deep Sequencing
-
Harvesting Cells: At the end of the treatment period, harvest cells from both the DMSO and this compound-treated populations.
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellets.
-
PCR Amplification of sgRNA Cassettes: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-throughput sequencing to determine the abundance of each sgRNA in both populations.
Data Analysis
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to count the number of reads for each sgRNA.
-
Normalization: Normalize the read counts to account for differences in sequencing depth between samples.
-
Hit Identification: Use statistical methods like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and, subsequently, genes that are significantly depleted or enriched in the this compound-treated group compared to the DMSO control. Genes with significantly depleted sgRNAs are considered sensitizers to this compound.
Caption: Workflow for a genome-wide CRISPR screen to identify this compound sensitivity genes.
Validation of Candidate Genes
Following the primary screen, it is essential to validate the top candidate genes to confirm their role in this compound sensitivity.
Individual Gene Knockout
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Individually transduce the Cas9-expressing cell line with each sgRNA.
-
Confirm gene knockout by Western blot or Sanger sequencing.
In Vitro Sensitivity Assays
-
Perform cell viability assays (e.g., CellTiter-Glo, MTS) on the individual knockout cell lines in the presence of a dose-range of this compound.
-
A significant decrease in the IC50 of this compound in the knockout cells compared to control cells validates the gene as a sensitizer.
Colony Formation Assays
-
Seed knockout and control cells at low density and treat with a low dose of this compound.
-
After 10-14 days, stain and quantify the colonies. A reduced number and/or size of colonies in the knockout cells treated with this compound indicates increased sensitivity.
Conclusion
A genome-wide CRISPR-Cas9 screen is a powerful and unbiased approach to identify genes that modulate sensitivity to this compound. The identification of such genes can provide valuable insights into the mechanisms of drug action and resistance, and may lead to the development of novel therapeutic strategies to enhance the efficacy of this compound and overcome resistance. The protocols and guidelines presented in this document provide a framework for conducting and interpreting these complex and informative experiments.
Troubleshooting & Optimization
Technical Support Center: Overcoming Afatinib Resistance Mediated by the T790M Mutation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Afatinib resistance mediated by the EGFR T790M mutation in non-small cell lung cancer (NSCLC) models.
Frequently Asked Questions (FAQs)
Q1: We are observing resistance to this compound in our EGFR-mutant NSCLC cell line. How can we confirm if the T790M mutation is the cause?
A1: The most common mechanism for acquired resistance to first and second-generation EGFR TKIs, including this compound, is the acquisition of a secondary mutation in exon 20 of the EGFR gene, known as the T790M "gatekeeper" mutation.[1][2][3][4][5][6][7] This mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the binding efficacy of this compound.[5]
To confirm the presence of the T790M mutation, the following experimental approaches are recommended:
-
Sanger Sequencing: A cost-effective method for detecting mutations in specific gene regions. It is suitable for cell line pellets with a high percentage of resistant cells.
-
Digital PCR (dPCR) or quantitative PCR (qPCR): These methods offer higher sensitivity for detecting low-frequency mutations within a cell population.[1]
-
Next-Generation Sequencing (NGS): Provides comprehensive genomic profiling and can identify T790M as well as other potential resistance mechanisms simultaneously.
For in vivo studies, liquid biopsy to analyze circulating tumor DNA (ctDNA) is a minimally invasive method to detect T790M.[8][9][10][11][12][13][14]
Q2: Our T790M-positive cells show incomplete response to third-generation EGFR TKIs like Osimertinib. What are the possible reasons?
A2: While third-generation EGFR TKIs such as Osimertinib are specifically designed to target the T790M mutation and are often effective, resistance can still emerge.[4][5][15][16] Potential reasons for an incomplete response include:
-
Emergence of Tertiary EGFR Mutations: The most notable is the C797S mutation, which prevents the covalent binding of irreversible inhibitors like Osimertinib.[2][8][15]
-
Bypass Signaling Pathway Activation: The cancer cells may activate alternative signaling pathways to circumvent EGFR inhibition. Common bypass tracks include:
-
Histological Transformation: The adenocarcinoma may transform into other histological subtypes, such as small cell lung cancer (SCLC), which is less dependent on EGFR signaling.[3]
-
Activation of IL-6R/JAK1/STAT3 Signaling: This pathway can be activated in response to irreversible EGFR inhibitors, leading to de novo resistance.[20]
Q3: What are the current therapeutic strategies being explored to overcome T790M-mediated this compound resistance?
A3: Several strategies are under investigation to counteract T790M-mediated resistance:
-
Third-Generation EGFR TKIs: Osimertinib and Rociletinib are designed to be potent inhibitors of EGFR with the T790M mutation while sparing wild-type EGFR.[1][3][4][5][15][16][21]
-
Combination Therapies:
-
This compound and Cetuximab: Combining this compound with an anti-EGFR monoclonal antibody like Cetuximab has shown activity in both T790M-positive and -negative tumors.[4][18][22]
-
This compound and PI3K/Akt/mTOR inhibitors: Targeting the downstream PI3K/Akt/mTOR pathway, which can be a resistance mechanism, in combination with this compound is a promising approach.[18]
-
This compound and JAK/STAT inhibitors: For resistance involving the IL-6R/JAK1/STAT3 pathway, co-inhibition of this pathway can restore sensitivity to this compound.[20]
-
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) when testing T790M-positive cells with third-generation TKIs.
| Possible Cause | Troubleshooting Step |
| Cell Line Heterogeneity | The cell population may contain a mix of T790M-positive and wild-type clones.[23] Perform single-cell cloning to establish a pure T790M-positive line. Regularly verify the T790M status of your cell stock. |
| Drug Concentration and Exposure Time | The IC50 values for third-generation TKIs can vary between cell lines. Perform a dose-response curve with a wide range of concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal experimental conditions. |
| Assay Interference | Components of the cell culture medium or the drug itself may interfere with the assay reagents. Run appropriate controls, including media-only and drug-only wells, to check for background signal. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure accurate and consistent cell seeding in each well. |
Problem 2: Difficulty in establishing a stable this compound-resistant, T790M-positive cell line.
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Dosing Strategy | A sudden high dose of this compound may lead to widespread cell death without allowing for the selection of resistant clones. Start with a low dose of this compound (around the IC50 of the parental cell line) and gradually increase the concentration over several weeks to months.[1] |
| Slow Emergence of T790M | The T790M mutation may arise as a stochastic event, and its selection can be a lengthy process.[24] Be patient and continue the dose-escalation protocol. Periodically screen the cell population for the T790M mutation using a sensitive method like dPCR. |
| Alternative Resistance Mechanisms | The cells may be developing resistance through mechanisms other than T790M. Analyze the resistant population for bypass pathway activation (e.g., MET amplification) or other mutations using NGS. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of EGFR TKIs Against this compound-Resistant (T790M-positive) Cells
| Cell Line | Primary EGFR Mutation | Resistance Mechanism | Compound | IC50 (µM) | Reference |
| AFR3 | Exon 19 del | T790M | Gefitinib | > 1 | [1] |
| AFR3 | Exon 19 del | T790M | This compound | > 1 | [1] |
| AFR3 | Exon 19 del | T790M | Osimertinib | ~ 0.01 | [1] |
| AFR3 | Exon 19 del | T790M | Rociletinib | ~ 0.01 | [1] |
| Ba/F3 | L858R + T790M | T790M | This compound | > 1 | [2] |
| Ba/F3 | L858R + T790M | T790M | Osimertinib | ~ 0.01 | [2] |
Table 2: Clinical Efficacy of Therapies in this compound-Resistant (T790M-positive) NSCLC
| Therapy | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Osimertinib | T790M-positive, progressed on prior EGFR TKI | 66-71% | 11.0 - 12.5 months | [4] |
| This compound + Cetuximab | T790M-positive, progressed on erlotinib/gefitinib | 32% | 4.6 months | [18] |
| Nazartinib (EGF816) | T790M-positive | 44% | 9.6 months | [4] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating this compound-resistant cell lines from an EGFR-mutant parental line (e.g., PC-9).
-
Parental Cell Culture: Culture the parental EGFR-mutant NSCLC cells in their recommended growth medium.
-
Initial this compound Exposure: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay. Begin continuous exposure of the cells to this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each new concentration before proceeding to the next. This process can take several months.
-
Isolation of Resistant Clones: Once cells are proliferating steadily at a high concentration of this compound (e.g., 1 µM), resistant clones can be isolated by single-cell cloning or maintained as a polyclonal population.
-
Characterization of Resistance: Characterize the resistant cell line by confirming its high IC50 to this compound and analyzing the underlying resistance mechanism (e.g., sequencing for T790M).[1]
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Cell Lysis: Treat parental and resistant cells with the indicated inhibitors for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.[1]
Visualizations
Caption: EGFR signaling and points of therapeutic intervention.
Caption: Workflow for studying this compound resistance.
Caption: Methods for detecting the T790M mutation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to overcome acquired resistance to EGFR TKI in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Strategies in Overcoming Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of acquired resistance to this compound clarified with liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons learned from routine, targeted assessment of liquid biopsies for EGFR T790M resistance mutation in patients with EGFR mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of T790M, the acquired resistance EGFR mutation, by tumor biopsy versus noninvasive blood-based analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Liquid Biopsy in EGFR-Mutated Advanced NSCLC from T790M to MET Amplification: Clinical Implications and Possibilities in the Resistance Setting | MDPI [mdpi.com]
- 15. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 16. Osimertinib - Wikipedia [en.wikipedia.org]
- 17. Novel Resistance Mechanisms to Second‐Generation EGFR Tyrosine Kinase Inhibitor this compound and Associations With Genomic Features in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Treatment Options for EGFR T790M-Negative EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. New agent targets EGFR resistance in NSCLC | MDedge [mdedge.com]
- 22. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heterogeneity Underlies the Emergence of EGFR T790 Wild-Type Clones Following Treatment of T790M-Positive Cancers with a Third Generation EGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Technical Support Center: Acquired Afatinib Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Afatinib in non-small cell lung cancer (NSCLC), focusing on mechanisms beyond the common T790M mutation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound, excluding the T790M mutation?
A1: While the EGFR T790M mutation is a major cause of acquired resistance to this compound, several other mechanisms have been identified. These can be broadly categorized as:
-
Bypass Signaling Pathway Activation: This involves the activation of alternative signaling pathways that circumvent the EGFR blockade by this compound. Key examples include:
-
Downstream Pathway Alterations: Mutations in genes downstream of EGFR can lead to constitutive activation of pro-survival signaling, rendering the cells independent of EGFR. A notable example is:
-
Histological Transformation: In some cases, the adenocarcinoma may transform into a different histology, such as small cell lung cancer (SCLC) or squamous cell carcinoma, which are inherently less dependent on EGFR signaling.[11][16]
-
Epithelial-to-Mesenchymal Transition (EMT): This process involves a change in cellular phenotype, where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and drug resistance.[17][18][19][20][21]
-
Other Genetic Alterations: Less frequently, mutations in other genes like KRAS, NRAS, and MEK1 have been reported.[10][11]
Q2: How frequently do these non-T790M resistance mechanisms occur?
A2: The frequency of these mechanisms can vary among patient populations and the timing of the biopsy. The following table summarizes the approximate frequencies reported in various studies.
| Resistance Mechanism | Reported Frequency | Citation(s) |
| MET Amplification | ~5-20% | [2] |
| HER2 Amplification | ~12% | [3][4] |
| BRAF Mutations/Fusions | ~1-3% | [7][8][9] |
| PIK3CA Mutations | ~1-5% | [11][15] |
| Epithelial-to-Mesenchymal Transition (EMT) | ~1-5% (in patient samples) | [17] |
| Small Cell Lung Cancer Transformation | Rare (<5%) | [11][16] |
Q3: Are there specific experimental approaches recommended to identify these resistance mechanisms?
A3: Yes, a multi-faceted approach is often necessary to comprehensively identify the mechanism of resistance. Key recommended techniques include:
-
Next-Generation Sequencing (NGS): Both DNA and RNA sequencing of tumor tissue or liquid biopsies (ctDNA) are crucial for detecting gene mutations (e.g., PIK3CA, BRAF), copy number variations (e.g., MET, HER2 amplification), and gene fusions (e.g., BRAF fusions).[8][12]
-
Fluorescence In Situ Hybridization (FISH): This is the gold standard for detecting gene amplification events like MET and HER2 amplification.[3][4]
-
Immunohistochemistry (IHC): IHC can be used to assess protein expression levels, which can be indicative of certain resistance mechanisms. For example, loss of E-cadherin and gain of Vimentin expression are hallmarks of EMT.[17]
-
Cell-Free DNA (cfDNA) Analysis: Liquid biopsies can be a non-invasive method to detect resistance mutations in circulating tumor DNA (ctDNA), especially when a tissue biopsy is not feasible.[8]
Troubleshooting Guides
Problem 1: An EGFR-mutant NSCLC cell line, initially sensitive to this compound, has developed resistance. NGS analysis did not detect the T790M mutation. What are the next steps?
Troubleshooting Steps:
-
Investigate Bypass Tracks:
-
Hypothesis: An alternative receptor tyrosine kinase (RTK) pathway may be activated.
-
Action:
-
-
Examine Downstream Pathways:
-
Hypothesis: Mutations downstream of EGFR may be driving resistance.
-
Action:
-
-
Assess for Phenotypic Changes:
-
Hypothesis: The cells may have undergone a phenotypic switch, such as EMT.
-
Action:
-
Problem 2: A patient with EGFR-mutant NSCLC progressing on this compound has a tumor biopsy that is negative for T790M. How should the investigation for resistance mechanisms proceed?
Troubleshooting Steps:
-
Comprehensive Genomic Profiling:
-
Recommendation: Submit the tumor tissue for comprehensive NGS that includes DNA and RNA sequencing.
-
Rationale: This will allow for the simultaneous detection of single nucleotide variants (e.g., PIK3CA, BRAF mutations), copy number alterations (MET, HER2 amplification), and structural variants (BRAF fusions).[2][3][7][15]
-
-
Orthogonal Validation:
-
Recommendation: If NGS suggests gene amplification (e.g., MET or HER2), confirm with FISH.
-
Rationale: FISH is considered the standard for clinical validation of amplification events.[4]
-
-
Histological Review:
-
Consider Liquid Biopsy:
-
Recommendation: If the tissue biopsy is limited or inconclusive, a liquid biopsy (ctDNA analysis) can be performed.
-
Rationale: This can help detect resistance mechanisms that may be present heterogeneously within the tumor or at metastatic sites not sampled by the tissue biopsy.[8]
-
Experimental Protocols
Protocol 1: Detection of MET and HER2 Amplification by Fluorescence In Situ Hybridization (FISH)
-
Objective: To determine the gene copy number of MET and HER2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Methodology:
-
Slide Preparation: Prepare 4-μm thick sections from the FFPE tumor block.
-
Deparaffinization and Pretreatment: Deparaffinize the sections in xylene and rehydrate through a series of ethanol washes. Perform heat-induced epitope retrieval.
-
Probe Hybridization: Apply a dual-color probe set consisting of a locus-specific probe for the MET or HER2 gene and a centromeric probe for chromosome 7 (CEP7) or 17 (CEP17), respectively. Co-denature the probes and target DNA, followed by overnight hybridization.
-
Post-Hybridization Washes: Wash the slides to remove unbound probe.
-
Counterstaining and Visualization: Counterstain the nuclei with DAPI. Analyze the slides using a fluorescence microscope equipped with appropriate filters.
-
Scoring: Count the number of MET or HER2 signals and CEP7 or CEP17 signals in at least 50 non-overlapping tumor cell nuclei. Amplification is defined by a MET/CEP7 or HER2/CEP17 ratio ≥ 2.0.[3][4]
-
Protocol 2: Identification of BRAF Fusions by RNA Sequencing
-
Objective: To detect the presence of BRAF gene fusions in tumor tissue.
-
Methodology:
-
RNA Extraction: Extract total RNA from fresh-frozen or FFPE tumor tissue using a suitable kit.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct a sequencing library from the remaining RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Use a fusion detection algorithm (e.g., STAR-Fusion, Arriba) to identify reads that span the breakpoints of a gene fusion.
-
Filter and annotate the identified fusions to confirm the presence of an in-frame BRAF fusion that retains the kinase domain.[7][9]
-
-
Visualizations
Caption: MET amplification as a bypass mechanism for this compound resistance.
Caption: Experimental workflow for identifying EMT in this compound-resistant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of mesenchymal-epithelial transition amplification in resistance to anti-epidermal growth factor receptor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficacy and Resistance of this compound in Chinese Non-Small Cell Lung Cancer Patients With HER2 Alterations: A Multicenter Retrospective Study [frontiersin.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of acquired resistance to this compound clarified with liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired BRAF rearrangements induce secondary resistance to EGFR therapy in EGFR-mutated lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR-mutated pulmonary adenocarcinoma with concurrent PIK3CA mutation, and with acquired RET fusion and EGFR T790M mutation after this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR-mutated pulmonary adenocarcinoma with concurrent PIK3CA mutation, and with acquired RET fusion and EGFR T790M mutation after this compound therapy [jpatholtm.org]
- 14. Secondary PIK3CA Mutations, Drug Resistance, and Novel PI3K Alpha Inhibitors in Breast Cancer - The ASCO Post [ascopost.com]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. Epithelial-to-mesenchymal transition (EMT) causing acquired resistance to this compound in a patient with epidermal growth factor receptor (EGFR)-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | EMT-Mediated Acquired EGFR-TKI Resistance in NSCLC: Mechanisms and Strategies [frontiersin.org]
- 19. Epithelial-to-mesenchymal transition (EMT) causing acquired resistance to this compound in a patient with epidermal growth factor receptor (EGFR)-mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mednexus.org [mednexus.org]
- 21. mednexus.org [mednexus.org]
Technical Support Center: Optimizing Afatinib Dose to Minimize Off-Target Effects In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to help address specific issues that may be encountered during in vitro experiments aimed at optimizing Afatinib dosage to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to on- and off-target effects?
A1: this compound is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4 (ErbB4), leading to long-lasting suppression of their kinase activity.[2][3] This on-target activity is potent against cancer cells with activating EGFR mutations.[4] However, this compound also inhibits wild-type EGFR, which is expressed in normal cells. This inhibition of wild-type EGFR is a primary source of its off-target effects, leading to common toxicities such as diarrhea and skin rash.[5][6] At higher concentrations, this compound can also inhibit other kinases, contributing to a broader off-target profile.
Q2: How do I select an appropriate in vitro model to study this compound's on- and off-target effects?
A2: To effectively study this compound's therapeutic window, it is recommended to use a panel of cell lines:
-
On-target, EGFR-mutant cells: Cell lines with activating EGFR mutations (e.g., PC-9 with an exon 19 deletion or H1975 with L858R/T790M mutations) are sensitive to this compound's on-target effects.[5]
-
Off-target, EGFR wild-type cells: Cell lines that express wild-type EGFR (e.g., A431, which overexpresses wild-type EGFR) can be used to model off-target toxicities.[6]
-
Control, low-EGFR cells: A cell line with low or negligible EGFR expression can help to identify off-target effects that are independent of EGFR.
Q3: What is a typical dose range to start with for in vitro experiments with this compound?
A3: The effective concentration of this compound can vary significantly between cell lines. It is advisable to perform a dose-response experiment starting with a broad range of concentrations, for example, from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50) in your specific cell lines.[7] Published IC50 values for this compound in various cell lines can serve as a starting point (see Table 1).[5][7]
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) | Reference |
| PC-9 | Non-Small Cell Lung | Exon 19 deletion | ~1 | [5] |
| H1975 | Non-Small Cell Lung | L858R/T790M | 57 | [5] |
| A431 | Skin | Wild-type (overexpressed) | ~31 | [5] |
| HNE-1 | Nasopharyngeal | Wild-type | 4410 | [7] |
| CNE-2 | Nasopharyngeal | Wild-type | 2810 | [7] |
| SUNE-1 | Nasopharyngeal | Wild-type | 6930 | [7] |
| T24 | Bladder | Wild-type | ~5000-10000 (at 48h) | [1] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay for Dose-Response Curve Generation
This protocol describes how to determine the IC50 of this compound in both EGFR-mutant and wild-type cell lines using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
EGFR-mutant and EGFR wild-type cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)[7]
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium. A common starting range is from 10 µM down to 1 nM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway Inhibition
This protocol allows for the assessment of on-target and off-target pathway inhibition by measuring the phosphorylation status of EGFR and its downstream effectors, AKT and ERK.
Materials:
-
Cell lines of interest
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with varying concentrations of this compound (based on your IC50 data) for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.[8]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in wild-type (control) cell lines at low this compound concentrations.
-
Possible Cause: The this compound concentration used is too high, leading to significant off-target effects.
-
Troubleshooting Steps:
-
Review IC50 Values: Re-evaluate the dose-response curves for your wild-type cell lines.
-
Select a Lower Concentration: Choose a concentration that is significantly more cytotoxic to the EGFR-mutant cells while having a minimal effect on the wild-type cells. This defines your therapeutic window.
-
Shorten Treatment Duration: A shorter incubation time with this compound may reduce off-target toxicity.
-
Issue 2: Inconsistent IC50 values between experiments.
-
Possible Cause 1: Variability in cell seeding density.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure cells are in a single-cell suspension to get a uniform cell number in each well.
-
Standardize Seeding Protocol: Use a consistent protocol for cell counting and seeding.
-
-
Possible Cause 2: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Aliquots: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.
-
Store Properly: Store this compound stock solutions at -20°C or -80°C as recommended.[7]
-
-
Possible Cause 3: Inconsistent incubation times.
-
Troubleshooting Steps:
-
Standardize Incubation Times: Adhere strictly to the incubation times outlined in your protocol for both drug treatment and assay reagent incubation.
-
Issue 3: No inhibition of EGFR phosphorylation is observed by Western blot.
-
Possible Cause 1: Suboptimal antibody concentration or quality.
-
Troubleshooting Steps:
-
Titrate Primary Antibodies: Perform a titration experiment to determine the optimal concentration for your primary antibodies.
-
Use Validated Antibodies: Ensure you are using antibodies that have been validated for the species and application you are working with.
-
-
Possible Cause 2: Inappropriate sample collection time.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Treat cells with this compound and collect lysates at various time points (e.g., 1, 6, 24 hours) to determine the optimal time to observe maximal inhibition.
-
-
Possible Cause 3: Insufficient EGF stimulation.
-
Troubleshooting Steps:
-
Optimize EGF Concentration and Time: Ensure that the concentration and duration of EGF stimulation are sufficient to induce robust EGFR phosphorylation in your control cells.
-
Visualizations
Caption: this compound inhibits EGFR/HER2 signaling pathways.
Caption: Workflow for in vitro this compound dose optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell viability test [bio-protocol.org]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. In vitro and in vivo efficacy of this compound as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The pan-HER family tyrosine kinase inhibitor this compound overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Afatinib-Induced Diarrhea in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering afatinib-induced diarrhea in animal models. The information is presented in a question-and-answer format, with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant body weight loss and severe diarrhea in our rat model shortly after starting this compound administration. Is this expected?
A1: Yes, this is a common and expected outcome. This compound-induced diarrhea is dose-dependent and can appear as early as 2-3 days after the initiation of treatment.[1] In rat models, oral administration of this compound at doses of 16-32 mg/kg can lead to significant body weight loss and Grade 3 diarrhea (defined as watery and unformed stools) within 6 days.[1] It is crucial to monitor the animals daily for body weight, stool consistency, and signs of dehydration.
Q2: What is the underlying mechanism of this compound-induced diarrhea?
A2: The primary mechanism involves the inhibition of Epidermal Growth Factor Receptor (EGFR) signaling in the gastrointestinal epithelium. EGFR signaling is vital for the growth, regeneration, and maintenance of the intestinal lining.[2] this compound, by blocking this pathway, leads to:
-
Reduced Intestinal Epithelial Cell Proliferation and Increased Apoptosis: This results in mucosal atrophy and a compromised intestinal barrier.
-
Disruption of Tight Junctions: Proteins like ZO-1, claudin-1, and occludin are downregulated, increasing intestinal permeability.
-
Increased Chloride Secretion: Inhibition of EGFR disrupts its normal function as a negative regulator of chloride secretion, leading to secretory diarrhea.[2]
-
Inflammation: Some studies suggest an inflammatory component, with increased levels of pro-inflammatory cytokines in the intestinal tissue.
Q3: Our attempts to manage the diarrhea with loperamide have had limited success. What are other potential mitigating agents we can test in our animal model?
A3: While loperamide is a standard first-line treatment, its efficacy can be limited, and prophylactic use is not always recommended.[3] Several other agents have shown promise in preclinical models:
-
Sitagliptin: A DPP-4 inhibitor that has been shown to significantly improve this compound-induced diarrhea in rats. It works by increasing the levels of active GLP-2, which promotes intestinal epithelial integrity and has anti-inflammatory effects.[1]
-
Budesonide: A locally-acting corticosteroid with low systemic bioavailability. In a rat model of neratinib (another pan-ErbB inhibitor) induced diarrhea, budesonide reduced histopathological injury and intestinal inflammation.[4][5][6]
-
Colesevelam: A bile acid sequestrant that has also demonstrated efficacy in reducing the duration of moderate diarrhea in neratinib-treated rats.[4][5]
Q4: We are considering testing sitagliptin. What is the proposed mechanism of action for its protective effect?
A4: Sitagliptin inhibits the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of Glucagon-Like Peptide-2 (GLP-2), a hormone that plays a crucial role in intestinal health. By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-2. GLP-2, in turn, promotes the integrity of the intestinal epithelium, enhances the expression of tight junction proteins, and exerts anti-inflammatory effects, thereby counteracting the damage caused by this compound.[1]
Q5: How should we score the severity of diarrhea in our rat model?
A5: A common and straightforward method is a grading system based on fecal consistency:
-
Grade 0: Normal, well-formed pellets.
-
Grade 1: Soft, but still formed pellets.
-
Grade 2: Very soft, unformed stools.
-
Grade 3: Watery, liquid stools.[1]
It is recommended to perform daily visual inspection of the cage and animals to assign a score.
Q6: We are observing inconsistent development of diarrhea in our animal cohort. What could be the reasons, and how can we troubleshoot this?
A6: Inconsistency can arise from several factors:
-
Drug Formulation and Administration: Ensure the this compound suspension is homogenous and administered accurately. The use of a vehicle like 0.5% (w/w) Sodium Carboxymethyl Cellulose is recommended for consistent suspension.[1] Fasting the animals for a short period before and after dosing can also improve absorption consistency.[1]
-
Animal Strain and Health Status: Use a consistent strain, age, and weight of animals. Ensure the animals are healthy and properly acclimatized before starting the experiment.
-
Gavage Technique: Improper gavage technique can lead to stress or injury, affecting the results. Ensure all personnel are well-trained.
-
Diet and Environment: Maintain a consistent diet and housing environment, as changes can affect gastrointestinal function.
Troubleshooting Steps:
-
Review and standardize your drug preparation and administration protocol.
-
Verify the health and uniformity of your animal cohort.
-
Provide additional training on gavage techniques if necessary.
-
Ensure a stable and stress-free environment for the animals.
Q7: Are there any data on the use of probiotics to mitigate this compound-induced diarrhea in animal models?
A7: Currently, there is a lack of robust, published preclinical studies specifically evaluating the efficacy of probiotics for mitigating this compound-induced diarrhea in animal models. While probiotics are sometimes used clinically for chemotherapy-induced diarrhea, their specific role in the context of this compound in a controlled animal study setting is not well-documented in the available literature.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies. Note that direct comparisons between all agents are not possible as they have not been tested in the same head-to-head studies.
Table 1: Effect of Sitagliptin on this compound-Induced Diarrhea in Rats
| Parameter | This compound (24 mg/kg) | This compound + Sitagliptin (20 mg/kg) | Reference |
| Diarrhea Grade (Day 6) | Grade 3 (83.3% of animals) | Significantly Improved | [1] |
| Body Weight Change (Day 6) | Consistent Downward Trend | Significantly Attenuated | [1] |
| Intestinal Histology | Villous Atrophy, Reduced Crypt Depth | Improved Intestinal Morphology | |
| Tight Junction Protein Expression | Decreased | Increased | [1] |
| Anti-inflammatory Cytokines | - | Increased | [1] |
Data is synthesized from the study by Zhang et al. (2023). "Significantly" indicates a statistically significant difference as reported in the study.
Table 2: Effect of Budesonide and Colesevelam on Neratinib-Induced Diarrhea in Rats
| Parameter | Neratinib (50 mg/kg) | Neratinib + Budesonide (1 mg/kg) | Neratinib + Colesevelam (300 mg/kg) | Reference |
| Days with Moderate Diarrhea | Baseline | Reduced (P = 0.027) | Reduced (P = 0.033) | [4][5] |
| Histopathological Injury (Colon) | Increased | Reduced (P < 0.05) | Not Reported | [4][5] |
| Anti-inflammatory IL-4 (Ileum) | Baseline | Increased (P = 0.0026) | Not Reported | [4][5] |
| Anti-inflammatory IL-4 (Colon) | Baseline | Increased (P = 0.031) | Not Reported | [4][5] |
Data is from studies on neratinib, a pan-ErbB inhibitor similar to this compound, and may serve as a relevant reference.[4][5][6]
Experimental Protocols
Protocol 1: Induction of this compound-Induced Diarrhea in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (180-220 g).
-
Acclimatization: Acclimatize animals for at least 3 days in a 12-hour light-dark cycle with ad libitum access to food and water.
-
This compound Preparation: Prepare a suspension of this compound in 0.5% (w/w) Sodium Carboxymethyl Cellulose.
-
Administration:
-
Fast the rats for 2 hours before and 1 hour after dosing.
-
Administer this compound orally via gavage at a dose of 16-32 mg/kg once daily for 6 consecutive days.
-
A control group should receive the vehicle only.
-
-
Monitoring:
-
Record body weight daily.
-
Assess stool consistency daily and assign a diarrhea grade (0-3).
-
Monitor for clinical signs of dehydration and distress.
-
-
Endpoint Analysis: On day 6, animals can be euthanized for collection of intestinal tissues (duodenum, jejunum, ileum, colon) for histological analysis, protein expression studies (e.g., tight junctions), and cytokine measurements.
(Protocol synthesized from Zhang et al., 2023)[1]
Protocol 2: Evaluation of Sitagliptin for the Mitigation of this compound-Induced Diarrhea
-
Animal Model and Diarrhea Induction: Follow Protocol 1 to induce diarrhea with this compound (e.g., 24 mg/kg).
-
Treatment Groups:
-
Control (Vehicle only)
-
This compound (24 mg/kg)
-
This compound (24 mg/kg) + Sitagliptin (20 mg/kg)
-
Sitagliptin only (20 mg/kg)
-
-
Sitagliptin Administration:
-
Prepare sitagliptin in distilled water.
-
Administer sitagliptin orally twice daily from day 1 to day 10.
-
This compound is administered from day 1 to day 11.
-
-
Monitoring and Endpoint Analysis: Follow the monitoring and endpoint analysis steps outlined in Protocol 1. Blood samples can also be collected to measure plasma DPP enzyme activity and GLP-2 levels.
(Protocol synthesized from Zhang et al., 2023)[1]
Protocol 3: Evaluation of Budesonide for the Mitigation of TKI-Induced Diarrhea (Neratinib Model)
-
Animal Model: Male Wistar rats.
-
TKI Administration: Administer neratinib (as a proxy for this compound) at 50 mg/kg via oral gavage daily for 14 or 28 days.
-
Budesonide Administration:
-
Treatment Group: Co-administer budesonide at 1 mg/kg orally once daily.
-
-
Monitoring: Record body weight and diarrhea severity daily.
-
Endpoint Analysis: At the end of the treatment period, collect intestinal tissues for:
-
Histopathological analysis: Assess tissue injury based on criteria such as villus atrophy, crypt disruption, and inflammatory cell infiltration.
-
Cytokine analysis: Measure the concentration of pro- and anti-inflammatory cytokines (e.g., IL-4, IFN-γ) in tissue homogenates using multiplex assays.
-
Apoptosis measurement: Use immunohistochemistry for markers like caspase-3.
-
(Protocol adapted from studies on neratinib-induced diarrhea)[4][5][6]
Visualizations
Signaling Pathways
Caption: this compound inhibits EGFR signaling, leading to decreased cell survival and increased chloride secretion.
Caption: Sitagliptin inhibits DPP-4, increasing active GLP-2 and promoting gut health.
Experimental Workflow
Caption: Workflow for evaluating agents to mitigate this compound-induced diarrhea in rats.
References
- 1. Medication adjustment of this compound and combination therapy with sitagliptin for alleviating this compound-induced diarrhea in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Targeting neratinib-induced diarrhea with budesonide and colesevelam in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Afatinib Efficacy in HER2-Amplified Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of Afatinib in HER2-amplified cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing limited sensitivity to this compound in our HER2-amplified cell line. What are the potential resistance mechanisms?
A1: Resistance to this compound in HER2-amplified cells can be multifactorial. Key mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent HER2 inhibition. Common bypass pathways include the activation of MET and AXL receptor tyrosine kinases. Additionally, increased activity of SRC family kinases, such as YES1, has been identified as a resistance mechanism.
-
PI3K/AKT/mTOR Pathway Activation: Mutations in the PI3K/AKT/mTOR pathway, particularly activating mutations in PIK3CA, can lead to constitutive signaling downstream of HER2, thereby reducing the effectiveness of this compound.
-
Upregulation of Other ErbB Family Members: Increased expression or activation of other HER family receptors, such as HER3, can compensate for the inhibition of HER2.
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may exhibit reduced dependence on HER2 signaling and increased resistance to targeted therapies like this compound.
Q2: What combination strategies can we explore to enhance the efficacy of this compound in our HER2-amplified cell lines?
A2: Several combination strategies have shown promise in preclinical and clinical studies:
-
Dual HER2 Blockade: Combining this compound with a HER2-targeted monoclonal antibody like Trastuzumab can provide a more comprehensive blockade of the HER2 signaling pathway. This approach has demonstrated additive effects in Trastuzumab-sensitive cell lines.[1]
-
Inhibition of Bypass Pathways:
-
For cells with MET or AXL activation, co-treatment with a MET/AXL inhibitor (e.g., Cabozantinib) can restore sensitivity to this compound.
-
In cases of YES1 activation, a Src family kinase inhibitor (e.g., Dasatinib) may be effective.
-
-
Targeting Downstream Signaling:
-
PI3K Inhibitors: In cell lines with known or suspected PI3K pathway activation, the addition of a PI3K inhibitor can synergistically enhance the anti-proliferative effects of this compound.
-
CDK4/6 Inhibitors: Combining this compound with a CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib, Abemaciclib) can be effective as the cyclin D-CDK4/6 axis is a key downstream effector of the HER2 pathway.
-
-
Combination with Chemotherapy: In a clinical setting, this compound has been evaluated in combination with chemotherapeutic agents like Vinorelbine or Paclitaxel in patients who have progressed on prior HER2-targeted therapies, showing objective responses.[2][3]
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a chaperone protein that is crucial for the stability of HER2. HSP90 inhibitors can lead to the degradation of HER2 and may be effective in overcoming resistance.
Q3: We are planning a combination study with this compound. How do we determine if the combination is synergistic, additive, or antagonistic?
A3: To assess the nature of the drug interaction, you can perform a cell viability assay with a matrix of concentrations for both this compound and the combination drug. The results can be analyzed using the Chou-Talalay method to calculate a Combination Index (CI).
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
Quantitative Data Summary
The following tables summarize in vitro and clinical data for this compound in HER2-amplified or HER2-positive cancers.
Table 1: In Vitro IC50 Values of this compound in HER2-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 2 | [4] |
| BT-474 | Breast Cancer | 2 | [4] |
| H2170 | Lung Cancer | 140 | [4] |
| Calu-3 | Lung Cancer | 86 | [4] |
| NCI-N87 | Gastric Cancer | Not specified | |
| SNU-216 | Gastric Cancer | Not specified | |
| Multiple HER2+ Breast Cancer Lines | Breast Cancer | 5 - 80 | [1] |
Table 2: Clinical Efficacy of this compound-Based Combination Therapies in HER2-Positive Breast Cancer
| Therapy | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Reference |
| This compound monotherapy | Progressed on prior HER2-targeted therapy | 18% | 86 days (median) | [2][3] |
| This compound + Vinorelbine or Paclitaxel | Progressed on this compound monotherapy | 31% | 135 days (median) | [2][3] |
| This compound + Trastuzumab | Trastuzumab-refractory | 11% | 111 days (median) | |
| This compound + Vinorelbine | Progressed on trastuzumab | 34.2% (Patient Benefit) | 5.5 months (median) | [5] |
| Trastuzumab + Vinorelbine (comparator) | Progressed on trastuzumab | 41.9% (Patient Benefit) | 5.6 months (median) | [5] |
Experimental Protocols & Troubleshooting
Cell Viability (MTT/MTS) Assay
Objective: To determine the cytotoxic effect of this compound alone or in combination with other drugs on HER2-amplified cancer cells.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and/or the combination drug in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) and incubate overnight at 37°C.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve and determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects, bubbles in wells. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Be careful not to introduce bubbles when adding reagents. |
| Low signal or weak absorbance | Low cell number, insufficient incubation time, inactive MTT/MTS reagent. | Optimize cell seeding density. Ensure the full incubation period is completed. Use fresh, properly stored reagents. |
| High background | Contamination, precipitation of drug, interference from phenol red in the medium. | Use sterile technique. Ensure drugs are fully dissolved. Use phenol red-free medium for the assay. |
| Unexpected IC50 values | Incorrect drug concentration, cell line resistance, issues with drug stability. | Verify drug stock concentration and dilutions. Confirm the HER2 amplification status of your cell line. Prepare fresh drug solutions for each experiment. |
Western Blotting for HER2 Signaling Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of HER2 and downstream signaling proteins (e.g., AKT, ERK).
Detailed Methodology:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal for phosphorylated proteins | Ineffective drug treatment, rapid dephosphorylation during sample preparation, low antibody concentration. | Confirm drug activity with a positive control cell line. Always use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice. Optimize primary antibody concentration and incubation time. |
| High background | Insufficient blocking, high antibody concentration, contaminated buffers. | Increase blocking time or try a different blocking agent (e.g., BSA for phospho-antibodies). Titrate primary and secondary antibody concentrations. Use fresh, filtered buffers. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure adequate protease inhibitors are used during cell lysis. |
| Inconsistent loading control | Inaccurate protein quantification, uneven transfer. | Be precise with protein quantification and loading. Ensure complete and even transfer of proteins to the membrane. |
Annexin V Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Detailed Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., Accutase or trypsin-EDTA).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of necrotic cells in control | Harsh cell handling, over-trypsinization, unhealthy cell culture. | Handle cells gently. Use a milder dissociation reagent if necessary. Ensure cells are healthy and not overgrown before starting the experiment. |
| Weak Annexin V signal | Insufficient incubation time, low drug concentration, inactive reagents. | Optimize the drug treatment time and concentration. Use fresh reagents and store them correctly. |
| High background staining | Inadequate washing, cell clumps. | Ensure thorough washing of cells. Filter the cell suspension to remove clumps before analysis. |
| Compensation issues | Incorrect setup of the flow cytometer. | Use single-stained controls for proper compensation setup. |
Visualizations
HER2 Signaling Pathway and this compound Inhibition
Caption: HER2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Combination Drug Screening
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound alone and in combination with vinorelbine or paclitaxel, in patients with HER2-positive breast cancer who failed or progressed on prior trastuzumab and/or lapatinib (LUX-Breast 2): an open-label, multicenter, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alone and in combination with vinorelbine or paclitaxel, in patients with HER2-positive breast cancer who failed or progressed on prior trastuzumab and/or lapatinib (LUX-Breast 2): an open-label, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.rsu.lv [science.rsu.lv]
Technical Support Center: Afatinib and Cetuximab Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the afatinib and cetuximab combination to overcome resistance in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and cetuximab?
A1: The combination of this compound, an irreversible pan-ErbB family blocker, and cetuximab, an anti-EGFR monoclonal antibody, is designed to provide a more comprehensive blockade of the ErbB signaling pathway.[1][2][3] This dual inhibition can overcome resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib or gefitinib.[1][2][4][5][6][7] Preclinical studies have shown that this combination can be effective in tumors that have developed the T790M resistance mutation in EGFR, as well as in tumors that remain dependent on EGFR signaling through other mechanisms.[2][4][5][6]
Q2: In which cancer types and resistance settings has this combination shown promise?
A2: The this compound and cetuximab combination has been most extensively studied in non-small cell lung cancer (NSCLC) with acquired resistance to first-generation EGFR TKIs.[1][2][4][5][6][7] Clinical trials have demonstrated a notable objective response rate of approximately 29% in patients with EGFR-mutant NSCLC who have progressed on erlotinib or gefitinib, irrespective of their T790M mutation status.[2][4][5][6][7] The combination has also been explored in other solid tumors, such as head and neck squamous cell carcinoma (HNSCC) and colorectal cancer (CRC), where it has shown some anti-tumor activity.[8][9]
Q3: What are the known mechanisms of resistance to the this compound and cetuximab combination itself?
A3: Even with dual EGFR blockade, resistance can still emerge. Known mechanisms include the acquisition of mutations in KRAS and the emergence of the EGFR T790M mutation.[4] Additionally, activation of downstream signaling pathways, such as the mTORC1 pathway, has been identified as a mechanism of acquired resistance. Some studies also suggest that increased EGFR expression may contribute to resistance.[4]
Q4: Is the combination of this compound and cetuximab effective as a first-line treatment?
A4: Clinical trial data suggests that the combination of this compound and cetuximab is not more effective than this compound alone as a first-line treatment for patients with treatment-naïve EGFR-mutant NSCLC.[10][11][12] Furthermore, the combination therapy is associated with greater toxicity compared to this compound monotherapy in this setting.[10][12]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Resistant cell line shows no response to the combination. | Cell line may have developed resistance through a non-ErbB pathway. | 1. Sequence for KRAS mutations: KRAS mutations are a known mechanism of resistance.[4]2. Assess mTORC1 pathway activation: Perform western blot for p-S6K or p-4E-BP1. Consider adding an mTOR inhibitor like rapamycin.3. Evaluate for epithelial-to-mesenchymal transition (EMT): Check for EMT markers (e.g., vimentin, N-cadherin) via western blot or immunofluorescence. |
| High variability in cell viability assay results. | Inconsistent cell seeding, drug concentration, or incubation time. | 1. Ensure uniform cell seeding: Use a multichannel pipette and mix cell suspension thoroughly.2. Verify drug concentrations: Prepare fresh drug dilutions for each experiment.3. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Difficulty in establishing an acquired resistance model. | Sub-lethal drug concentrations or insufficient treatment duration. | 1. Gradual dose escalation: Start with a low concentration of this compound and/or cetuximab and gradually increase the dose as cells adapt.2. Pulsatile treatment: Alternate between drug treatment and drug-free periods to select for resistant clones. |
In Vivo (Xenograft) Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Tumor regression is observed, but resistance develops rapidly. | Sub-optimal dosing or scheduling. Emergence of resistant clones. | 1. Optimize dosing and schedule: Based on preclinical data, this compound is typically administered orally daily, and cetuximab intraperitoneally or intravenously weekly or bi-weekly.[6]2. Analyze resistant tumors: At the end of the study, excise tumors and analyze for resistance mechanisms (e.g., EGFR T790M, KRAS mutations) via sequencing or IHC.[4] |
| High toxicity observed in mice (e.g., weight loss, skin rash). | Drug dosage is too high. | 1. Reduce this compound dose: this compound-related toxicities are common. Consider reducing the dose.[12]2. Monitor animals closely: Weigh mice regularly and perform health checks. Implement dose interruption or reduction if significant toxicity is observed. |
| No initial tumor response in a patient-derived xenograft (PDX) model. | The PDX model may have intrinsic resistance. | 1. Characterize the PDX model: Perform genomic and proteomic analysis to identify potential resistance mechanisms before starting the experiment.2. Test single agents first: Assess the response to this compound and cetuximab as single agents to confirm on-target activity. |
Quantitative Data
Table 1: In Vitro IC50 Values of this compound in Cetuximab-Sensitive and -Resistant Cell Lines
| Cell Line | Cancer Type | Cetuximab Sensitivity | This compound IC50 (µM) |
| Lim1215 | Colorectal | Sensitive | ~0.01 |
| CaCo2 | Colorectal | Sensitive | ~0.1 |
| C2BDe | Colorectal | Acquired Resistance | ~1.0 |
| DLD-1 | Colorectal | Intrinsic Resistance | ~2.0 |
Note: Data is compiled from various preclinical studies and should be used for comparative purposes. Actual IC50 values may vary depending on experimental conditions.
Table 2: Clinical Efficacy of this compound and Cetuximab in EGFR-Mutant NSCLC with Acquired Resistance
| Parameter | Value |
| Objective Response Rate (ORR) | 29% |
| ORR in T790M-positive tumors | 32% |
| ORR in T790M-negative tumors | 25% |
| Median Progression-Free Survival (PFS) | 4.7 months |
| Median Duration of Response | 5.7 months |
Data from a phase Ib clinical trial in heavily pretreated patients.[2][5][6]
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and cetuximab, both alone and in combination. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
Western Blotting for EGFR Signaling Pathway
-
Cell Lysis: Treat cells with this compound, cetuximab, or the combination for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software.
Visualizations
Caption: EGFR signaling pathway and points of inhibition by this compound and cetuximab.
References
- 1. Combination of this compound with cetuximab in patients with EGFR-mutant non-small-cell lung cancer resistant to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibition of EGFR with this compound and Cetuximab in Kinase Inhibitor-Resistant EGFR-Mutant Lung Cancer With and Without T790M Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Cetuximab With this compound for Patient With EGFR Mutated Lung Cancer [ctv.veeva.com]
- 4. This compound plus cetuximab delays resistance compared to single agent erlotinib or this compound in mouse models of TKI-naïve EGFR L858R-induced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of EGFR with this compound and cetuximab in kinase inhibitor-resistant EGFR-mutant lung cancer with and without T790M mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous targeting of EGFR, HER2, and HER4 by this compound overcomes intrinsic and acquired cetuximab resistance in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized Trial of this compound Plus Cetuximab Versus this compound Alone for First-Line Treatment of EGFR-Mutant Non–Small-Cell Lung Cancer: Final Results From SWOG S1403 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Randomized Trial of this compound Plus Cetuximab Versus this compound Alone for First-Line Treatment of EGFR-Mutant Non-Small-Cell Lung Cancer: Final Results From SWOG S1403 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating MET Amplification in Afatinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of MET amplification in acquired resistance to Afatinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MET amplification confers resistance to this compound?
A1: MET amplification leads to the overexpression and constitutive activation of the MET receptor tyrosine kinase. This activation triggers downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, in an EGFR-independent manner.[1][2] this compound is a potent inhibitor of the EGFR/HER2 pathway, but it does not inhibit MET.[3][4] Consequently, the MET-driven activation of these critical survival pathways allows cancer cells to bypass the EGFR blockade imposed by this compound, leading to cell proliferation and survival.[1][2] This "bypass track" is a well-established mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), including this compound.[5]
Q2: How frequently is MET amplification observed as a mechanism of acquired resistance to this compound and other EGFR TKIs?
A2: Acquired MET amplification is a significant mechanism of resistance to EGFR TKIs. It is detected in approximately 5-20% of non-small cell lung cancer (NSCLC) patients who develop resistance to first and second-generation EGFR TKIs like gefitinib, erlotinib, and this compound.[2][6] For patients treated with the third-generation TKI osimertinib, MET amplification is observed in about 15-22% of resistant cases.[2]
Q3: Can MET amplification co-occur with other resistance mechanisms, such as the EGFR T790M mutation?
A3: Yes, MET amplification can occur both with and without the EGFR T790M mutation.[1] However, some studies suggest an inverse correlation between the presence of T790M and the MET gene copy number, indicating that these may often be independent resistance mechanisms.[1]
Q4: Is there a strategy to overcome this compound resistance mediated by MET amplification?
A4: The primary strategy to overcome MET-driven this compound resistance is the combination of an EGFR inhibitor with a MET inhibitor.[1][5][7] Preclinical and clinical studies have shown that dual inhibition of both EGFR and MET pathways can re-sensitize resistant cells to treatment, leading to tumor response.[1][4][8] Examples of MET inhibitors that have been investigated in this context include crizotinib, capmatinib, and savolitinib.[7][9]
Troubleshooting Guide
Issue 1: My this compound-resistant cell line shows pathway activation (e.g., p-AKT, p-ERK), but I haven't confirmed the resistance mechanism.
| Possible Cause | Suggested Action |
| MET amplification | Screen for MET gene amplification using FISH, qPCR, or NGS.[2] Also, assess total MET and phosphorylated MET (p-MET) protein levels by Western blot.[1] |
| Other bypass tracks | Investigate other known resistance mechanisms such as HER2 amplification, IGF1R activation, or FGFR1 signaling.[3] |
| Secondary EGFR mutations | Sequence the EGFR gene to check for acquired mutations like T790M, although this is less common with second-generation TKIs compared to first-generation.[5] |
Issue 2: I have confirmed MET amplification in my this compound-resistant model, but combination therapy with a MET inhibitor is not effective.
| Possible Cause | Suggested Action |
| Suboptimal drug concentration | Perform dose-response studies to determine the optimal concentrations for both this compound and the MET inhibitor in your specific cell model. |
| Acquired resistance to the MET inhibitor | The cancer cells may have developed further resistance mechanisms. For instance, resistance to MET TKIs can arise from EGFR signaling activation or genetic alterations in downstream effectors like PIK3CA.[10][11] |
| Heterogeneity of resistance | The cell population may be heterogeneous, with a sub-clone of cells resistant to both EGFR and MET inhibition. Consider single-cell cloning and analysis to investigate this possibility. |
Quantitative Data Summary
Table 1: Frequency of MET Amplification in EGFR TKI Resistance
| EGFR TKI Generation | Drug Examples | Frequency of MET Amplification | Reference |
| First & Second | Gefitinib, Erlotinib, this compound | 5-20% | [2][6] |
| Third | Osimertinib | 15-22% | [2] |
Table 2: Example of MET Copy Number Gain in an In Vitro this compound-Resistant Model
| Cell Line | Description | Relative MET Copy Number Gain | Reference |
| HCC827-AR2 | This compound-Resistant | Significant Amplification | [12] |
| HCC827-AR3 | This compound-Resistant | Significant Amplification | [12] |
| HCC4011-AR1 | This compound-Resistant | Slight Amplification | [12] |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines with MET Amplification
This protocol is a generalized procedure based on methodologies described in the literature.[13]
-
Cell Culture: Culture an EGFR-mutant, this compound-sensitive cancer cell line (e.g., PC-9, HCC827) in appropriate growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Initial Drug Exposure: Begin by exposing the cells to a low concentration of this compound (e.g., starting at the IC20, the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner. This process can take several months.
-
Resistance Confirmation: The resulting cell population is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., >1 µM) than the concentration that inhibits the parental cells. Confirm resistance with a cell viability assay (e.g., MTS or MTT).
-
Mechanism Analysis: Characterize the resistant cell lines to determine the mechanism of resistance. Screen for MET gene amplification using techniques like qPCR or FISH and assess MET protein expression and phosphorylation via Western blot.
2. Protocol for Detecting MET Amplification by quantitative PCR (qPCR)
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and the this compound-resistant cell lines using a commercial DNA extraction kit.
-
Primer Design: Design or obtain validated primers specific for the MET gene and a stable reference gene (e.g., RNase P).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the extracted genomic DNA, and the specific primers for MET and the reference gene.
-
Data Analysis: Calculate the relative copy number of the MET gene in the resistant cells compared to the parental cells using the ΔΔCt method. A significant increase in the relative copy number indicates gene amplification.[11][13]
Visualizations
Caption: MET amplification bypass signaling pathway in this compound resistance.
Caption: Workflow for generating and characterizing MET-amplified resistant cells.
References
- 1. MET inhibitors for targeted therapy of EGFR TKI-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of mesenchymal-epithelial transition amplification in resistance to anti-epidermal growth factor receptor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications [mdpi.com]
- 8. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Single targeting of MET in EGFR-mutated and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 11. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
Technical Support Center: PIK3CA Mutations and Afatinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Afatinib conferred by PIK3CA mutations.
Frequently Asked Questions (FAQs)
Q1: We are observing resistance to this compound in our cancer cell line model, even though it has an this compound-sensitive EGFR mutation. Could PIK3CA mutations be responsible?
A1: Yes, activating mutations in the PIK3CA gene are a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), including this compound.[1][2] These mutations can activate the PI3K/AKT/mTOR signaling pathway downstream of EGFR.[3] This provides a bypass signaling route for cell survival and proliferation, rendering the cells less dependent on EGFR signaling and thus resistant to this compound's inhibitory effects.
Q2: Which specific PIK3CA mutations have been shown to confer resistance to this compound?
A2: The most well-characterized PIK3CA mutations demonstrated to cause resistance to this compound are the "hotspot" mutations E545K (exon 9) and H1047R (exon 20).[2][4] These are activating mutations that lead to constitutive activation of the PI3K pathway. While other PIK3CA mutations may also contribute to resistance, these two have been experimentally validated.
Q3: How much of a shift in this compound sensitivity (IC50) can be expected in cells with PIK3CA mutations?
A3: The presence of activating PIK3CA mutations can lead to a significant increase in the half-maximal inhibitory concentration (IC50) of this compound. In a study using the HER2/neu amplified USC-ARK2 cell line, which is sensitive to this compound, the introduction of PIK3CA mutations resulted in a notable increase in the IC50 value.[4] On average, PI3K-mutated cell lines showed a mean IC50 of 14.22 nM compared to 5.41 nM in PI3K wild-type cell lines.[4]
Q4: What is the underlying signaling mechanism of PIK3CA-mediated this compound resistance?
A4: this compound functions by inhibiting the tyrosine kinase activity of the EGFR protein, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK/ERK that drive cell proliferation and survival. However, when an activating mutation is present in PIK3CA, the p110α catalytic subunit of PI3K is constitutively active. This means that the PI3K/AKT pathway can be activated independently of EGFR signaling. Even when this compound successfully inhibits EGFR, the cancer cell can still rely on the now EGFR-independent PI3K/AKT pathway for its growth and survival, leading to drug resistance.[3][4]
Figure 1. PIK3CA mutation bypasses this compound inhibition of EGFR signaling.
Troubleshooting Guides
Problem: Unexpected this compound Resistance in an EGFR-Mutant Cell Line
Possible Cause: The cell line may have acquired a secondary mutation in PIK3CA, or a sub-clone with a pre-existing PIK3CA mutation may have been selected for during culture.
Troubleshooting Steps:
-
Sequence for PIK3CA Mutations:
-
Action: Extract genomic DNA from your resistant cell population and perform Sanger sequencing or next-generation sequencing (NGS) focusing on the hotspot regions of the PIK3CA gene (exons 9 and 20).
-
Expected Outcome: Identification of mutations such as E545K or H1047R.
-
-
Assess PI3K Pathway Activation:
-
Action: Perform a Western blot to check the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT (at Ser473) and S6 ribosomal protein.
-
Expected Outcome: In PIK3CA-mutant resistant cells, you would expect to see sustained or increased phosphorylation of AKT and S6 even in the presence of this compound, compared to the sensitive parental cell line where this compound treatment should decrease their phosphorylation.
-
-
Validate with a PI3K Inhibitor:
-
Action: Treat the this compound-resistant cells with a combination of this compound and a PI3K inhibitor (e.g., Alpelisib, Taselisib).
-
Expected Outcome: If resistance is mediated by PIK3CA activation, the combination therapy should re-sensitize the cells to treatment and induce cell death, which can be measured by a cell viability assay.
-
Figure 2. Troubleshooting workflow for investigating PIK3CA-mediated resistance.
Data Presentation
Table 1: In Vitro Sensitivity to this compound in Cell Lines With and Without PIK3CA Mutations
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in the HER2/neu amplified uterine serous carcinoma cell line USC-ARK2 and its isogenic counterparts engineered to express common PIK3CA mutations. The data demonstrates a significant increase in the IC50, indicating resistance, in the presence of these mutations.
| Cell Line Configuration | PIK3CA Status | Mean this compound IC50 (nM) ± SEM | Fold Change vs. Wild-Type |
| USC-ARK2 | Wild-Type | 4.32 ± 0.55 | 1.0 |
| USC-ARK2-H1047R | H1047R Mutant | 11.62 ± 1.64 | 2.7 |
| USC-ARK2-E545K | E545K Mutant | 14.73 ± 1.07 | 3.4 |
Data derived from Cocco et al., Gynecologic Oncology, 2019.[4]
Experimental Protocols
Protocol 1: Generation of PIK3CA Mutant Cell Lines via Transfection
This protocol describes a general method for creating stable cell lines with specific PIK3CA mutations for resistance studies, based on the methodology used by Cocco et al.[4]
Materials:
-
Parental cancer cell line (e.g., USC-ARK2, which is PIK3CA wild-type)
-
Expression plasmids containing full-length cDNA for wild-type PIK3CA, PIK3CA H1047R, and PIK3CA E545K.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418 or Puromycin, depending on the plasmid backbone)
-
Cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed the parental cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
For each well, prepare the DNA-lipid complexes according to the transfection reagent manufacturer's protocol. Use separate wells for the wild-type, H1047R, E545K, and an empty vector control.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Selection:
-
After 48 hours, passage the cells into larger flasks and begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.
-
Replenish the medium with fresh antibiotic every 3-4 days.
-
-
Expansion:
-
Continue the selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible and non-transfected cells have been eliminated.
-
Pool the resistant colonies for each transfection group to create a stable polyclonal population.
-
-
Validation:
-
Confirm the overexpression of the respective PIK3CA variant via Western blot.
-
Verify the presence of the intended mutation by extracting genomic DNA and performing Sanger sequencing.
-
Protocol 2: Cell Viability Assay (MTT-based)
This protocol is for determining the IC50 of this compound in sensitive and resistant cell lines.
Materials:
-
Parental and PIK3CA-mutant cell lines
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability) and plot a dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot for PI3K/AKT Pathway Activation
This protocol details how to assess the phosphorylation status of AKT as a marker of PI3K pathway activity.
Materials:
-
Cell lysates from cells treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody for total AKT and a loading control like GAPDH.
References
- 1. PIK3CA mutation as an acquired resistance driver to EGFR-TKIs in non-small cell lung cancer: Clinical challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K Oncogenic Mutations Mediate Resistance to this compound In HER2/neu Overexpressing Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Afatinib Treatment Schedules in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with afatinib in preclinical settings. The information is designed to address specific issues that may be encountered during the optimization of treatment schedules to enhance efficacy and manage toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for exploring alternative this compound treatment schedules in preclinical models?
Optimizing the treatment schedule of this compound aims to maximize its therapeutic index by maintaining or enhancing anti-tumor efficacy while minimizing toxicity.[1] Continuous daily dosing at a maximum tolerated dose (MTD) can lead to significant side effects, such as diarrhea and skin rash, necessitating dose reductions.[2][3] Preclinical studies exploring intermittent or dose-reduction schedules are crucial for identifying regimens that provide sustained target inhibition and anti-tumor activity with improved tolerability. This is particularly relevant as this compound is an irreversible inhibitor, suggesting that continuous exposure may not be necessary to maintain pathway inhibition.[4][5]
Q2: What are some common alternative this compound dosing schedules investigated in preclinical or clinical studies that can be adapted for animal models?
While many preclinical studies utilize a standard continuous daily dosing regimen, insights can be drawn from clinical investigations. A "3-week-on/1-week-off" schedule has been explored in a Phase I study.[6][7] Another approach is "pulse" dosing, where a higher dose is administered intermittently, for example, once weekly.[8] In preclinical models, this could translate to schedules like "5 days on, 2 days off" or a once or twice-weekly high-dose administration. The key is to allow for periods of recovery from toxicity while maintaining sufficient drug exposure to inhibit tumor growth.
Q3: How can I determine the optimal starting dose for this compound in my xenograft model?
The optimal starting dose depends on the cancer type, the specific cell line or patient-derived xenograft (PDX) model, and the animal strain.[9] A review of published literature for similar models is the best starting point. For non-small cell lung cancer (NSCLC) xenografts, doses in the range of 15-25 mg/kg administered orally once daily are commonly reported.[9] It is advisable to conduct a pilot dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model, monitoring for signs of toxicity such as weight loss, diarrhea, and changes in behavior.
Q4: What are the key pharmacodynamic (PD) markers to assess this compound activity with different treatment schedules?
To assess the biological effect of different this compound schedules, it is crucial to measure the inhibition of its targets in tumor tissue. Key PD markers include the phosphorylation levels of EGFR, HER2, and downstream signaling proteins like AKT and ERK.[10] Western blotting or immunohistochemistry (IHC) of tumor lysates or sections at various time points after dosing can reveal the extent and duration of target inhibition. Comparing these markers between continuous and intermittent dosing schedules can help determine if a less frequent dosing regimen can maintain adequate pathway suppression.[1]
Q5: When designing a combination study with this compound, should the dosing schedule of this compound be modified?
Yes, when combining this compound with other agents, it is often necessary to adjust the dose and schedule of one or both drugs to manage overlapping toxicities.[11][12] For example, when combined with chemotherapy agents like paclitaxel or carboplatin, the MTD of this compound is often lower than when used as a single agent.[12] It is recommended to perform a dose-escalation study of the combination to establish a safe and effective regimen. Preclinical studies have shown that the sequence of administration can also be critical; for instance, docetaxel followed by this compound showed greater efficacy than the reverse sequence in xenograft models.[13]
Troubleshooting Guides
Issue 1: Severe Toxicity in Animal Models
-
Problem: Significant weight loss (>15-20%), severe diarrhea, or skin lesions are observed in animals treated with this compound, leading to premature study termination.
-
Possible Causes:
-
The administered dose is above the MTD for the specific animal strain and tumor model.
-
The continuous daily dosing schedule does not allow for recovery from toxic effects.
-
The vehicle formulation is contributing to toxicity.
-
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the daily dose of this compound. Even a modest reduction can sometimes significantly alleviate toxicity while maintaining anti-tumor activity.[2]
-
Implement an Intermittent Dosing Schedule: Switch from a continuous daily schedule to an intermittent one, such as "5 days on, 2 days off" or a "3-week-on/1-week-off" cycle adapted for the shorter lifespan of the study.[6] This allows for periods of recovery.
-
Supportive Care: Provide supportive care to the animals, such as subcutaneous fluids to counteract dehydration from diarrhea and appropriate bedding to minimize skin irritation.
-
Vehicle Control: Ensure that a vehicle-only control group is included to rule out any toxicity associated with the formulation.
-
Issue 2: Lack of Tumor Response at a Well-Tolerated Dose
-
Problem: Tumor growth is not inhibited, or tumors continue to grow despite treatment with a dose of this compound that is well-tolerated by the animals.
-
Possible Causes:
-
Intrinsic Resistance: The tumor model may have primary resistance to this compound due to the absence of activating EGFR/HER2 mutations or the presence of co-occurring resistance mutations (e.g., in KRAS).[11]
-
Acquired Resistance: The tumor may have developed resistance during treatment through mechanisms such as the EGFR T790M mutation, MET amplification, or activation of bypass signaling pathways.[14][15]
-
Insufficient Drug Exposure: The dose, although tolerated, may not be sufficient to achieve the necessary therapeutic concentrations in the tumor tissue.
-
-
Troubleshooting Steps:
-
Molecular Profiling of the Tumor Model: Confirm the presence of this compound-sensitive EGFR or HER2 mutations and the absence of known resistance markers in your cell line or PDX model before initiating the study.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure this compound concentrations in plasma and tumor tissue to ensure adequate drug exposure. Correlate this with PD markers (e.g., p-EGFR) in the tumor to confirm target engagement.
-
Dose Escalation to MTD: If the current dose is well below the MTD, consider carefully escalating the dose while closely monitoring for toxicity.
-
Combination Therapy: Investigate combination strategies to overcome resistance. For example, combining this compound with a MET inhibitor for MET-amplified tumors or with an EGFR antibody like cetuximab has shown promise in preclinical models.[11]
-
Issue 3: High Variability in Tumor Response Within a Treatment Group
-
Problem: There is a wide range of tumor growth inhibition observed among animals in the same this compound treatment group.
-
Possible Causes:
-
Inconsistent Drug Administration: Variability in oral gavage technique can lead to inconsistent dosing.
-
Tumor Heterogeneity: The initial tumor fragments or cells used for implantation may have been heterogeneous, with varying sensitivities to this compound.
-
Variable Drug Metabolism: Individual differences in drug metabolism among animals can lead to different levels of drug exposure.
-
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure all personnel are thoroughly trained in consistent and accurate oral gavage techniques.
-
Ensure Homogeneous Tumor Inoculum: When establishing tumors, use a well-mixed cell suspension or carefully selected tumor fragments of a consistent size.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability on the statistical outcome.
-
Monitor Food and Water Intake: Since this compound absorption can be affected by food, ensure consistent access to food and water across all cages and monitor for any changes in feeding behavior that could impact drug uptake.[14]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | HER2 Status | IC50 (nM) | Reference |
| HCC827 | NSCLC | Exon 19 Deletion | Not Amplified | 0.1 | [9] |
| PC-9 | NSCLC | Exon 19 Deletion | Not Amplified | ~1 | [9] |
| NCI-H1975 | NSCLC | L858R & T790M | Not Amplified | 10-100 | [7][9] |
| H1650 | NSCLC | Exon 19 Deletion | Not Amplified | >1000 | [16] |
| Calu-3 | NSCLC | Wild-Type | Amplified | ~10 | [17] |
| H2170 | NSCLC | Wild-Type | Amplified | ~20 | [17] |
| H1781 | NSCLC | A775insYVMA | Mutant | ~5 | [17] |
| HKESC-1 | ESCC | Wild-Type | Not Amplified | 0.002 µM | [10] |
| KYSE510 | ESCC | Wild-Type | Not Amplified | 1.090 µM | [10] |
Data compiled from multiple preclinical studies. IC50 values can vary depending on the specific assay conditions.
Table 2: In Vivo Efficacy and Toxicity of Continuous Daily this compound Dosing in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Observed Toxicity | Reference |
| PC-9 | NSCLC | 15 | Daily | 90.2 | Not specified | [18] |
| PC-9 | NSCLC | 30 | Daily | 105 | Not specified | [18] |
| H2170 | NSCLC | 20 | 6 days/week | Significant | Not specified | [17] |
| H1781 | NSCLC | 20 | 6 days/week | Significant | Not specified | [17] |
| NCI-H1975 | NSCLC | 25 | Daily | ~60 | Mild to moderate diarrhea, slight weight loss | [9] |
| HCC827 | NSCLC | 15 | Daily | ~80 | Minimal toxicity observed | [9] |
| HKESC-2 | ESCC | Not specified | Daily | Effective | Well tolerated | [10] |
This table summarizes representative data from various preclinical studies. The degree of tumor growth inhibition and toxicity can vary based on the specific animal strain and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., EGFR-mutant and wild-type)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Model
-
Objective: To assess the anti-tumor efficacy of different this compound dosing schedules in a subcutaneous xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% HPMC)
-
Calipers
-
Animal balance
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-10 x 10^6 cells in 100-200 µL of PBS (with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-200 mm^3, randomize mice into treatment groups (e.g., vehicle control, continuous daily this compound, intermittent this compound).
-
Treatment Administration: Administer this compound or vehicle by oral gavage according to the planned dosing schedule. Monitor animal weight and general health daily.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., Western blot, IHC).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The clinical efficacy of this compound 30 mg daily as starting dose may not be inferior to this compound 40 mg daily in patients with stage IV lung Adenocarcinoma harboring exon 19 or exon 21 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-based combination regimens for the treatment of solid tumors: rationale, emerging strategies and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experience With this compound in Patients With Non-Small Cell Lung Cancer Progressing After Clinical Benefit From Gefitinib and Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I, open-label, dose escalation study of this compound, in a 3-week-on/1-week-off schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of Dose Reduction of this compound Used in Patients With Non–Small Cell Lung Cancer: A Systematic Review and Meta-Analysis [frontiersin.org]
- 8. Pulse this compound for ERBB2 exon 20 insertion mutated lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A phase I study to assess this compound in combination with carboplatin or with carboplatin plus paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of pulsatile 3-day administration of this compound (BIBW 2992) in combination with docetaxel in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical and clinical studies on this compound in monotherapy and in combination regimens: Potential impact in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Blocking autophagy improves the anti-tumor activity of this compound in lung adenocarcinoma with activating EGFR mutations in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor effect of this compound, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The efficacy and toxicity of this compound in advanced EGFR-positive non-small-cell lung cancer patients after failure of first-generation tyrosine kinase inhibitors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Afatinib Versus Gefitinib in EGFR-Mutant Lung Cancer
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the irreversible ErbB family blocker, afatinib, and the reversible first-generation EGFR tyrosine kinase inhibitor (TKI), gefitinib, have been pivotal. This guide provides a comparative analysis of their preclinical performance, offering insights for researchers, scientists, and drug development professionals. The following sections delve into their mechanisms of action, in vitro and in vivo efficacy, and the experimental frameworks used to evaluate these agents.
Mechanism of Action: A Tale of Two Binding Modes
Gefitinib, a first-generation EGFR TKI, functions by reversibly binding to the ATP-binding site within the kinase domain of EGFR. This competitive inhibition blocks downstream signaling pathways crucial for cell proliferation and survival.[1] In contrast, this compound, a second-generation TKI, forms a covalent bond with cysteine residues in the catalytic domains of EGFR (HER1), HER2, and ErbB4, leading to irreversible inhibition.[2][3] This broader and more sustained blockade of the ErbB family of receptors is hypothesized to provide a more potent and durable anti-tumor effect.[4]
In Vitro Efficacy: Potency Against Common and Resistant Mutations
Preclinical studies consistently demonstrate this compound's higher potency compared to gefitinib, particularly against cell lines harboring the T790M resistance mutation.
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Gefitinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | Lower than gefitinib | Higher than this compound | [5] |
| H1975 | L858R/T790M | 15 | >1000 | [6] |
| EGFR-mutant cell lines | Exon 19 del, L858R | Lower than gefitinib | Higher than this compound | [7] |
| T790M-positive cells | T790M | More potent than gefitinib | Less potent than this compound | [8] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft and Transgenic Models
In vivo studies using mouse models of EGFR-mutant NSCLC corroborate the in vitro findings, with this compound generally showing superior tumor growth inhibition and prolonged survival compared to gefitinib.
| Model | EGFR Mutation | Treatment | Outcome | Reference |
| Transgenic Mice | Exon 19 deletion | This compound (5 mg/kg/day) vs. Gefitinib (5 mg/kg/day) | This compound was more potent than gefitinib in treating lung adenocarcinoma. | [5] |
| Xenograft (RPC-9) | Exon 19 deletion/T790M | This compound + Bevacizumab | Combination was superior to each drug alone. | [5] |
| Xenograft (H1975) | L858R/T790M | This compound + Bevacizumab | Combination was superior to each drug alone. | [5] |
| Murine Models | del19, L858R, L858R/T790M | This compound | Inhibited tumor growth and induced tumor regression. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of common experimental protocols used in the comparative studies of this compound and gefitinib.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol Steps:
-
Cell Seeding: EGFR-mutant NSCLC cells (e.g., PC-9, H1975) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[6]
-
Drug Treatment: Cells are treated with a serial dilution of this compound or gefitinib for a specified period, typically 72 hours.[6]
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well.[6]
-
Measurement: For MTT assays, the resulting formazan crystals are solubilized, and the absorbance is measured. For luminescent assays, the luminescence, which is proportional to the amount of ATP and thus viable cells, is measured using a microplate reader.[6]
-
Data Analysis: The data is used to generate dose-response curves, and the IC50 values are calculated.[6]
Western Blotting for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing insight into the inhibitory activity of the TKIs.
Protocol Steps:
-
Cell Lysis: Cells treated with this compound or gefitinib are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the p-EGFR band relative to the total EGFR band indicates the level of inhibition.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the drugs in a living organism.
Protocol Steps:
-
Tumor Implantation: Human NSCLC cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and receive daily oral doses of this compound, gefitinib, or a vehicle control.[5]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly.[5]
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis.
Conclusion
Preclinical evidence consistently supports the superior potency of this compound over gefitinib in inhibiting the proliferation of EGFR-mutant NSCLC cells, particularly those harboring the T790M resistance mutation. This enhanced activity is attributed to its irreversible, pan-ErbB family blockade. In vivo models have further substantiated these findings, demonstrating greater tumor growth inhibition and improved survival with this compound treatment. These preclinical data provided a strong rationale for the head-to-head clinical trials that have subsequently defined the roles of these two important targeted therapies in the management of EGFR-mutant lung cancer.
References
- 1. [PDF] Gefitinib-Sensitizing EGFR Mutations in Lung Cancer Activate Anti-Apoptotic Pathways | Semantic Scholar [semanticscholar.org]
- 2. [Mechanism of action and preclinical development of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and gefitinib: a direct comparison - Gridelli - Translational Cancer Research [tcr.amegroups.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound in the first-line treatment of patients with non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative In Vitro Potency of Afatinib and Erlotinib in EGFR-Mutated Non-Small Cell Lung Cancer
A comprehensive analysis of their inhibitory activity and mechanisms of action.
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the efficacy of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is paramount. This guide provides a detailed in vitro comparison of two prominent EGFR TKIs: Afatinib, a second-generation irreversible ErbB family blocker, and Erlotinib, a first-generation reversible EGFR inhibitor. The following sections present a compilation of experimental data on their relative potency, a detailed methodology for assessing in vitro efficacy, and a visualization of the underlying molecular pathways.
Data Presentation: Head-to-Head Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for this compound and Erlotinib across a panel of NSCLC cell lines harboring various EGFR mutations. The data consistently demonstrates that this compound exhibits greater potency, particularly in cell lines with classic activating EGFR mutations.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Erlotinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 0.8 | 7 | [1] |
| H3255 | L858R | 0.3 | 12 | [1] |
| PC-9ER | Exon 19 del + T790M | 165 | >10,000 | [1] |
| H1975 | L858R + T790M | 57 | >10,000 | [1] |
| Ba/F3 | Wild-type EGFR | 31 | >1,000 | [1] |
| BxPC-3 | Pancreatic Cancer | 11 | 1,260 | [2] |
| AsPc-1 | Pancreatic Cancer | 367 | 5,800 | [2] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Mechanism of Action: A Tale of Two Inhibitors
The differential potency of this compound and Erlotinib can be attributed to their distinct mechanisms of action at the molecular level.
Erlotinib is a first-generation, reversible EGFR TKI.[3][4] It competes with adenosine triphosphate (ATP) at the tyrosine kinase domain of the EGFR.[5] This reversible binding inhibits EGFR autophosphorylation and downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby impeding cell proliferation and survival.[4][6]
This compound , in contrast, is a second-generation, irreversible pan-ErbB family inhibitor.[7][8] It covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to a sustained and potent inhibition of signaling.[8][9] This irreversible binding provides a more comprehensive and durable blockade of the ErbB signaling network, which may contribute to its increased potency and ability to overcome resistance in certain contexts.[8]
Experimental Protocols: In Vitro Potency Assessment
The following is a detailed methodology for a standard in vitro cell viability assay, such as the MTS or MTT assay, used to determine the IC50 values of therapeutic compounds.
MTS Cell Viability Assay Protocol
1. Cell Seeding:
-
Culture NSCLC cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (this compound or Erlotinib) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.
-
Remove the existing medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours under the same conditions as the initial incubation.
3. MTS Reagent Addition and Incubation:
-
Following the 72-hour incubation, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: EGFR Signaling Pathway and Inhibition by this compound and Erlotinib.
Caption: Experimental Workflow for In Vitro IC50 Determination using MTS Assay.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of Afatinib and Osimertinib Sequential Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The strategic sequencing of tyrosine kinase inhibitors (TKIs) is a critical aspect of managing non-small cell lung cancer (NSCLC) with activating EGFR mutations. This guide provides an objective comparison of afatinib followed by osimertinib, focusing on the preclinical evidence from xenograft models that underpins the clinical rationale for this sequential therapy. While direct head-to-head preclinical studies of this specific sequence are not extensively documented in publicly available literature, a compelling case can be built from studies investigating cross-resistance and sensitivity.
Executive Summary
Preclinical xenograft studies provide a foundational understanding of the efficacy of targeted therapies. In the context of this compound and osimertinib, the primary rationale for their sequential use is the common emergence of the T790M "gatekeeper" mutation after first- or second-generation EGFR TKI treatment, such as with this compound. Osimertinib, a third-generation TKI, is specifically designed to target this T790M mutation. Conversely, preclinical models of acquired resistance to osimertinib have demonstrated retained or regained sensitivity to this compound, suggesting a potential role for this compound in later lines of therapy. This guide will delve into the available preclinical data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data from Xenograft Studies
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound and osimertinib in various xenograft models of NSCLC.
Table 1: Efficacy of Osimertinib in an this compound-Resistant Xenograft Model
| Cell Line | EGFR Mutation Status | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| AFR3 (derived from PC-9) | Exon 19 deletion + T790M | Osimertinib | Not specified in abstract | Sensitive | [1] |
Table 2: Comparative Efficacy of this compound and Osimertinib in a Patient-Derived Xenograft (PDX) Model
| PDX Model | EGFR Mutation Status | Treatment | Dosage | Outcome | Reference |
| LXF2478 | M766_A767insASV | Osimertinib | 25 mg/kg | Significant tumor growth inhibition | |
| This compound | 20 mg/kg | Less effective than osimertinib |
Table 3: Efficacy of this compound in an Osimertinib-Resistant Xenograft Model
| Cell Line | EGFR Mutation Status | Treatment | Dosage | Outcome | Reference |
| AZDR3 (derived from PC-9) | Exon 19 deletion | Osimertinib | Not specified in abstract | Not suppressed | [2] |
| This compound | Not specified in abstract | Regressed tumor growth | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following protocols are a composite based on standard practices described in the cited literature for establishing and treating NSCLC xenografts.
Cell Line-Derived Xenograft (CDX) Model (PC-9 and derived lines)
-
Cell Lines: Human NSCLC cell line PC-9 (harboring an EGFR exon 19 deletion) and its this compound-resistant (AFR3, with acquired T790M) or osimertinib-resistant (AZDR3) derivatives.
-
Animal Model: 6- to 8-week-old female severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: A suspension of 5 x 10^6 cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2) / 2.
-
Treatment: When tumors reach a mean volume of approximately 200-300 mm³, mice are randomized into treatment and control groups.
-
This compound: Administered orally by gavage at a dose of approximately 6 mg/kg, suspended in a vehicle such as 0.5% 2-hydroxyethyl cellulose.
-
Osimertinib: Administered orally by gavage at doses ranging from 5 to 25 mg/kg, suspended in a similar vehicle.
-
Treatments are typically administered once daily.
-
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Tumor volumes and body weights are monitored throughout the study.
Patient-Derived Xenograft (PDX) Model
-
Model Establishment: Tumor fragments from a patient's tumor are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Propagation: Once the tumors reach a certain size (e.g., 1000 mm³), they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion and subsequent experiments.
-
Treatment and Evaluation: The treatment and evaluation protocols are similar to those for CDX models, with drug administration initiated when tumors reach a specified volume.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, visualize the key signaling pathways and experimental workflows.
Caption: EGFR signaling pathway and points of intervention for this compound and osimertinib.
Caption: A generalized experimental workflow for evaluating sequential this compound and osimertinib treatment in a xenograft model.
Conclusion
The preclinical data from xenograft models, while not providing a direct head-to-head comparison of a sequential this compound-then-osimertinib regimen in a single study, strongly supports the clinical rationale for this approach. The development of T790M-mediated resistance to this compound and the subsequent sensitivity to osimertinib is a well-established paradigm. Furthermore, emerging preclinical evidence suggests that tumors resistant to osimertinib may regain sensitivity to earlier-generation TKIs like this compound. These findings highlight the dynamic nature of TKI resistance and underscore the importance of rationally sequenced therapies to prolong patient benefit. Further preclinical studies explicitly modeling this sequential treatment in various xenograft models are warranted to optimize dosing and scheduling and to better understand the mechanisms of resistance to this sequential strategy.
References
- 1. Alternating Therapy With Osimertinib and this compound Blockades EGFR Secondary Mutation in EGFR-Mutant Lung Cancer: A Single-Arm Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Mechanisms of Resistance against Osimertinib, a Third-Generation EGFR-TKI, in Lung Adenocarcinoma Cells with an EGFR-Activating Mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Second and Third-Generation EGFR TKIs
For Researchers, Scientists, and Drug Development Professionals
The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring activating EGFR mutations. While first-generation TKIs offered a significant breakthrough, the emergence of resistance, often mediated by the T790M mutation, necessitated the development of subsequent generations. This guide provides an objective in vitro comparison of second and third-generation EGFR TKIs, focusing on their potency against various EGFR mutations and their impact on downstream signaling pathways. The experimental data presented herein is intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.
Data Presentation: Potency Against EGFR Mutations
The in vitro potency of second-generation (Afatinib, Dacomitinib) and third-generation (Osimertinib) EGFR TKIs is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against cell lines engineered to express different EGFR mutations. Lower IC50 values indicate higher potency.
| EGFR Mutation Status | Cell Line | Second-Generation TKI | IC50 (nM) | Third-Generation TKI | IC50 (nM) | Reference |
| Wild-Type (WT) | Ba/F3 | This compound | 31 | Osimertinib | >1000 | [1] |
| Exon 19 Deletion | PC-9 | This compound | 0.8 | Osimertinib | 13 | [1] |
| L858R | H3255 | This compound | 0.3 | Osimertinib | 5 | [1] |
| Exon 19 Del + T790M | PC-9ER | This compound | 165 | Osimertinib | 13 | [1] |
| L858R + T790M | H1975 | This compound | 57 | Osimertinib | 5 | [1] |
| L858R | - | Dacomitinib | exhibits the lowest IC50 | Osimertinib | - | [2] |
Key Observations:
-
Second-generation TKIs (this compound, Dacomitinib): These agents demonstrate high potency against classical activating mutations (Exon 19 deletion and L858R).[1][2] However, their efficacy is significantly reduced in the presence of the T790M resistance mutation.[1] this compound also shows considerable activity against wild-type EGFR, which can contribute to off-target toxicities.[1]
-
Third-generation TKIs (Osimertinib): Osimertinib exhibits potent activity against both classical activating mutations and, crucially, the T790M resistance mutation.[1] A key advantage of osimertinib is its significantly lower activity against wild-type EGFR, suggesting a wider therapeutic window and potentially fewer side effects.[1]
Impact on Downstream Signaling
EGFR activation triggers downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival. Western blot analysis is a standard method to assess the inhibitory effect of TKIs on the phosphorylation of key proteins in these pathways.
In cell lines treated with effective concentrations of both second and third-generation TKIs, a marked decrease in the phosphorylation of EGFR (p-EGFR), AKT (p-AKT), and ERK (p-ERK) is observed, indicating successful blockade of the signaling cascade.[1]
Experimental Protocols
Cell Viability and IC50 Determination (MTS Assay)
This protocol outlines a general procedure for determining the IC50 values of EGFR TKIs using a colorimetric MTS assay.
Materials:
-
Cancer cell lines with desired EGFR mutation status (e.g., PC-9, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
EGFR TKIs (e.g., this compound, Osimertinib) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the EGFR TKIs in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TKIs. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Analysis of Downstream Signaling (Western Blot)
This protocol provides a general workflow for assessing the phosphorylation status of EGFR, AKT, and ERK.
Materials:
-
Cancer cell lines
-
6-well plates
-
EGFR TKIs
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of EGFR TKIs for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and prepare samples with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Mandatory Visualization
Caption: EGFR signaling pathways and points of TKI inhibition.
Caption: Experimental workflow for IC50 determination.
References
Afatinib's Efficacy in Non-Small Cell Lung Cancer Cell Lines with Uncommon EGFR Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Afatinib, a second-generation tyrosine kinase inhibitor (TKI), in non-small cell lung cancer (NSCLC) cell lines harboring uncommon epidermal growth factor receptor (EGFR) mutations. This analysis is supported by experimental data from preclinical studies, offering insights into this compound's activity against a range of less frequent, yet clinically significant, EGFR alterations.
Introduction
While the majority of EGFR mutations in NSCLC are common deletions in exon 19 or the L858R substitution in exon 21, approximately 10-20% of patients present with uncommon mutations.[1] These mutations, a heterogeneous group including substitutions and insertions in exons 18, 20, and 21, can confer varying degrees of sensitivity to EGFR TKIs. This compound, an irreversible ErbB family blocker, has demonstrated a broad spectrum of activity against both common and certain uncommon EGFR mutations.[2][3][4] This guide synthesizes preclinical data to compare the in vitro efficacy of this compound against cell lines with major uncommon mutations (G719X, L861Q, S768I) and other rare variants, providing a valuable resource for researchers in the field.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various NSCLC cell lines and engineered Ba/F3 cell lines expressing different uncommon EGFR mutations. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation(s) | This compound IC50 (nM) | Other TKIs for Comparison (IC50 in nM) |
| Ba/F3 | G719S + T790M | >1000 | Erlotinib: >1000, Osimertinib: ~100 |
| Ba/F3 | L861Q | Similar sensitivity to Ba/F3-L858R | Erlotinib: Less sensitive than L858R, Osimertinib: Similar sensitivity to L858R |
| Ba/F3 | S768I | Similar sensitivity to Ba/F3-L858R | Erlotinib: Less sensitive than L858R, Osimertinib: Less sensitive than L858R |
| KYSE270 | L861Q | - | This compound markedly inhibited EGFR phosphorylation compared to erlotinib. |
| KYSE450 | S768I | - | This compound markedly inhibited EGFR phosphorylation compared to erlotinib. |
| PC-9ER | Exon 19 del + T790M | 165 | Erlotinib: >10000, Osimertinib: 13, Rociletinib: 37 |
| H1975 | L858R + T790M | 57 | Erlotinib: >10000, Osimertinib: 5, Rociletinib: 23 |
| Ba/F3 | Y764_V765insHH | 134 | Osimertinib: Similar efficacy |
| Ba/F3 | A767_V769dupASV | 158 | Osimertinib: Similar efficacy |
| Ba/F3 | D770_N771insNPG | 43 | Osimertinib: Similar efficacy |
Data compiled from multiple preclinical studies.[5][6] Note that experimental conditions may vary between studies.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methodology behind the efficacy data, the following diagrams illustrate the EGFR signaling pathway inhibited by this compound and a typical experimental workflow for evaluating TKI efficacy in cell lines.
References
- 1. Frontiers | Activity of this compound in patients with NSCLC harboring novel uncommon EGFR mutations with or without co-mutations: a case report [frontiersin.org]
- 2. This compound for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review [mdpi.com]
- 3. This compound in Non-Small Cell Lung Cancer Harboring Uncommon EGFR Mutations Pretreated With Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Showdown: Afatinib Versus Lapatinib in HER2-Positive Breast Cancer
In the landscape of targeted therapies for HER2-positive (HER2+) breast cancer, the irreversible ErbB family blocker Afatinib and the reversible dual tyrosine kinase inhibitor (TKI) Lapatinib represent two key therapeutic agents. Both drugs target the HER2 receptor, a critical driver of tumor growth in this breast cancer subtype. This guide provides an objective in vivo comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Performance Analysis
Preclinical in vivo studies, primarily in HER2-amplified xenograft models, have demonstrated the anti-tumor activity of both this compound and Lapatinib. While direct head-to-head comparisons in HER2+ breast cancer xenografts are limited in publicly available literature, studies in other HER2-amplified cancer models, such as gastric cancer, provide valuable insights into their comparative efficacy.
A key preclinical study directly comparing the two agents in HER2 gene-amplified gastric cancer xenografts (GLM-1 and trastuzumab-resistant GLM-1HerR2 models) revealed that this compound monotherapy resulted in a more potent inhibition of tumor growth compared to Lapatinib.[1][2][3] This enhanced anti-tumor activity was observed in both trastuzumab-sensitive and resistant models.[1][2][3]
In a neoadjuvant clinical trial for locally advanced HER2-positive breast cancer, this compound demonstrated clinical activity that compared favorably to both Lapatinib and Trastuzumab, with objective responses seen in 80% of patients treated with this compound, compared to 75% for Lapatinib and 36% for Trastuzumab.[4]
| Xenograft Model | Treatment Group | Key Efficacy Outcome | Reference |
| HER2-amplified Gastric Cancer (GLM-1) | Lapatinib | Significant tumor growth inhibition | [1][2][3] |
| This compound | Significantly stronger tumor growth inhibition than Lapatinib | [1][2][3] | |
| Trastuzumab-resistant HER2-amplified Gastric Cancer (GLM-1HerR2) | Lapatinib | Significant tumor growth inhibition | [1][2][3] |
| This compound | Significantly more effective at inhibiting tumor growth than Lapatinib | [1][2][3] | |
| HER2-amplified Lung Cancer Patient-Derived Xenograft (PDX) | Lapatinib | Tumor size reduction | [4] |
| This compound | Greater reduction in tumor size compared to Lapatinib | [4] |
Mechanism of Action and Signaling Pathway Inhibition
Both this compound and Lapatinib function by inhibiting the tyrosine kinase activity of the HER2 receptor, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. However, their binding mechanisms and target specificities differ, which may account for the observed differences in efficacy.
Lapatinib is a reversible inhibitor of both HER2 and the epidermal growth factor receptor (EGFR/HER1).[5] Its reversible binding means it can associate and dissociate from the receptor's kinase domain.
This compound is an irreversible pan-ErbB family inhibitor, targeting HER2, EGFR, and HER4.[5] It forms a covalent bond with the kinase domain of these receptors, leading to a sustained and irreversible inhibition of their activity. This broader and more permanent blockade is thought to be a reason for its potentially greater potency.
In vivo studies have shown that this compound more strongly inhibits the phosphorylation of key downstream signaling molecules, Akt and Erk1/2, in the PI3K/Akt and MAPK pathways compared to Lapatinib.[1][2][3]
Experimental Protocols
The following is a representative experimental protocol for an in vivo xenograft study comparing the efficacy of this compound and Lapatinib, based on methodologies described in the literature.
1. Cell Culture and Xenograft Implantation:
-
HER2-overexpressing human breast cancer cells (e.g., BT474, SKBR3) are cultured under standard conditions.
-
Female immunodeficient mice (e.g., athymic nude or SCID mice, 6-8 weeks old) are used for tumor implantation.
-
A suspension of 5 x 106 to 1 x 107 cells in a sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution), often mixed 1:1 with Matrigel, is injected subcutaneously into the flank of each mouse.
2. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the tumor volume with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When tumors reach a predetermined size (e.g., 150-200 mm3), the mice are randomized into treatment groups (e.g., Vehicle control, this compound, Lapatinib).
3. Drug Formulation and Administration:
-
Lapatinib: Typically formulated as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water. It is administered via oral gavage at a dose of 100 mg/kg, once or twice daily.
-
This compound: Also administered orally, typically at a dose of 20-25 mg/kg daily. The vehicle for suspension is often similar to that used for Lapatinib.
-
The vehicle control group receives the formulation without the active drug.
-
Treatment is continued for a specified period (e.g., 21-28 days).
4. Efficacy Evaluation and Endpoint Analysis:
-
Tumor volumes are measured throughout the study to determine the rate of tumor growth inhibition.
-
Animal body weights are monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Tumor tissues can be further analyzed by immunohistochemistry (IHC) or western blotting to assess the phosphorylation status of HER2 and downstream signaling proteins like Akt and ERK.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Efficacy of this compound and Lapatinib Against HER2 Gene-amplified Trastuzumab-sensitive and -resistant Human Gastric Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Efficacy of this compound and Lapatinib Against HER2 Gene-amplified Trastuzumab-sensitive and -resistant Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound alone and in combination with vinorelbine or paclitaxel, in patients with HER2-positive breast cancer who failed or progressed on prior trastuzumab and/or lapatinib (LUX-Breast 2): an open-label, multicenter, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
Afatinib's Efficacy in Targeting G719X and L861Q EGFR Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Afatinib's activity against the uncommon epidermal growth factor receptor (EGFR) mutations G719X and L861Q in non-small cell lung cancer (NSCLC). It compares this compound's performance with other EGFR tyrosine kinase inhibitors (TKIs) and chemotherapy, supported by clinical trial data and detailed experimental methodologies.
Executive Summary
This compound, a second-generation, irreversible ErbB family blocker, has demonstrated significant clinical activity in patients with NSCLC harboring G719X and L861Q EGFR mutations.[1][2][3] Clinical data, primarily from pooled analyses of the LUX-Lung trials, indicate favorable objective response rates (ORR) and progression-free survival (PFS) in these patient populations.[1][2] While first-generation TKIs like gefitinib and erlotinib show some activity, it is generally less robust compared to this compound.[4] The third-generation TKI, osimertinib, also shows promise, particularly for the L861Q mutation.[4] This guide synthesizes the available evidence to provide a clear comparison of therapeutic options for these specific, less common EGFR mutations.
Data Presentation: Comparative Efficacy of EGFR TKIs
The following tables summarize the clinical efficacy of this compound and other EGFR TKIs in patients with G719X and L861Q mutations.
Table 1: Efficacy of EGFR TKIs in Patients with G719X Mutations
| Treatment | Trial/Study | Number of Patients (n) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| This compound | Pooled Analysis (LUX-Lung 2, 3, 6) | 18 | 77.8% | 13.8 | 26.9 |
| Korean Real-World Data | 90 (including S768I/L861Q) | 63.3% | 17.3 | 28.5 | |
| Global Pooled Analysis | - | 60.0% (major uncommon) | 10.8 (major uncommon) | - | |
| Gefitinib | NEJ002 (post-hoc) | - | - | - | 12.0 (vs. 28.4 for common mutations) |
| Erlotinib | Retrospective Analysis | - | ~25-30% | - | - |
| Osimertinib | Phase II Study | - | 50% | 8.2 | - |
Table 2: Efficacy of EGFR TKIs in Patients with L861Q Mutations
| Treatment | Trial/Study | Number of Patients (n) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| This compound | Pooled Analysis (LUX-Lung 2, 3, 6) | 16 | 56.3% | 8.2 | 17.1 |
| Global Pooled Analysis | - | 60.0% (major uncommon) | 10.8 (major uncommon) | - | |
| Gefitinib | NEJ002 (post-hoc) | - | - | - | 12.0 (vs. 28.4 for common mutations) |
| Erlotinib | Retrospective Analysis | - | ~25-30% | - | - |
| Osimertinib | Phase II Study | - | 70-78% | 15.2 | - |
Experimental Protocols
The clinical data presented are primarily derived from the LUX-Lung series of clinical trials. The general methodology for these key trials is outlined below.
LUX-Lung Clinical Trial Program (General Protocol)
-
Study Design: The LUX-Lung trials were a series of phase II and III, open-label, randomized clinical trials.[2][4][5]
-
Patient Population: Patients enrolled had locally advanced or metastatic NSCLC (Stage IIIB/IV) with confirmed EGFR mutations.[2][5] Patients were typically treatment-naïve or had received no more than one prior chemotherapy regimen.[5]
-
EGFR Mutation Analysis: EGFR mutation status was determined by central laboratory testing of tumor biopsy samples.
-
Treatment Arms:
-
Endpoints:
-
Statistical Analysis: Efficacy and safety data were analyzed in the intention-to-treat population. Survival data were analyzed using the Kaplan-Meier method and Cox proportional hazards models.
Visualizations
Signaling Pathway of Mutant EGFR and Inhibition by this compound
References
- 1. Effectiveness of gefitinib against non-small-cell lung cancer with the uncommon EGFR mutations G719X and L861Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of Osimertinib in NSCLC Harboring Uncommon EGFR L861Q and Concurrent Mutations: Case Report and Literature Review [frontiersin.org]
- 3. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are EGFR-G719X inhibitors and how do they work? [synapse.patsnap.com]
Afatinib Overcomes Heregulin-Mediated Erlotinib Resistance in Non-Small Cell Lung Cancer
A comparative analysis of afatinib and erlotinib reveals this compound's superior efficacy in overcoming heregulin-driven resistance in EGFR-mutant non-small cell lung cancer (NSCLC). Experimental data demonstrates that while heregulin overexpression renders NSCLC cells refractory to erlotinib, this compound effectively inhibits cell proliferation and key signaling pathways, suggesting its potential as a valuable therapeutic strategy in this resistance setting.
Heregulin, a ligand for the HER3 receptor, can induce resistance to first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like erlotinib in EGFR-mutant NSCLC. This occurs through the activation of alternative signaling pathways, primarily the PI3K/AKT pathway, which promotes cell survival and proliferation despite EGFR inhibition. This compound, a second-generation, irreversible pan-HER family inhibitor, demonstrates the ability to overcome this resistance mechanism by blocking signaling from multiple HER family members, including HER3.
Quantitative Comparison of Inhibitory Activity
In vitro studies using the heregulin-overexpressing PC9HRG NSCLC cell line highlight the stark difference in efficacy between this compound and erlotinib. While PC9HRG cells are resistant to erlotinib, they remain sensitive to this compound.[1]
| Drug | Cell Line | IC50 (Concentration for 50% Inhibition) |
| Erlotinib | PC9HRG | ~5 µM[1] |
| This compound | PC9HRG | ~20 nM[1] |
This significant difference in IC50 values underscores this compound's potent anti-proliferative effect in the presence of heregulin-mediated resistance.
Impact on Cellular Signaling and Apoptosis
The differential effects of this compound and erlotinib extend to their impact on critical downstream signaling pathways. In heregulin-overexpressing cells, erlotinib fails to inhibit the activation of AKT, a key downstream effector of HER3 signaling that promotes cell survival.[1] In contrast, this compound effectively inhibits AKT activation, leading to increased apoptosis.[1]
Experimental evidence shows that this compound treatment in PC9HRG cells leads to increased cleavage of poly (ADP-ribose) polymerase (PARP), a marker of apoptosis, compared to erlotinib treatment.[1] Furthermore, annexin V binding assays confirm that this compound significantly increases the proportion of apoptotic cells compared to erlotinib.[1]
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative effects of this compound and erlotinib were determined using a luminescent cell viability assay.
-
Cell Seeding: PC9HRG cells were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with a range of concentrations of either this compound or erlotinib for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
IC50 Calculation: The IC50 values were calculated from the resulting dose-response curves.
Western Blot Analysis
The effects of the drugs on protein phosphorylation were assessed by Western blotting.
-
Cell Lysis: PC9HRG cells were treated with this compound or erlotinib for specified durations. Following treatment, cells were lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., EGFR, HER3, AKT).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) system were used to visualize the protein bands.
Signaling Pathways and Drug Mechanisms
Heregulin-mediated resistance to erlotinib involves the activation of HER3, which then forms heterodimers with other HER family members, most notably HER2, to activate the PI3K/AKT signaling cascade. Erlotinib, being a specific EGFR TKI, is unable to block this alternative signaling route effectively.
This compound, as a pan-HER inhibitor, irreversibly binds to and inhibits EGFR, HER2, and HER4. This broad-spectrum inhibition prevents the transactivation of HER3 and subsequently blocks the downstream PI3K/AKT pathway, thereby overcoming the resistance mechanism.
References
Safety Operating Guide
Safe Disposal of Afatinib: A Procedural Guide for Laboratory Professionals
The proper management and disposal of the targeted anticancer agent Afatinib is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As an antineoplastic drug, this compound and all materials that come into contact with it must be handled and disposed of as hazardous waste.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks of exposure and environmental contamination.
The foundational principle for managing laboratory waste is to establish a comprehensive disposal plan before any research activities begin.[3] This ensures that all generated waste, from bulk quantities of the compound to trace-contaminated labware, is handled in a manner that complies with federal, state, and local regulations, as well as institutional policies.[1][2][4]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
To ensure personnel safety, all handling and preparation for the disposal of this compound must be conducted in a designated area, such as a chemical fume hood, to prevent the inhalation of dust or aerosols.[5] A comprehensive set of PPE is mandatory and includes:
-
Gloves: Two pairs of chemotherapy-rated, impervious gloves (e.g., nitrile).[6]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[5]
-
Body Protection: A disposable, solid-front, back-closure gown or lab coat.[6]
-
Respiratory Protection: A fit-tested N95 respirator or higher should be used if there is a risk of generating dust or aerosols.[5][6]
Step-by-Step Disposal Protocol
The following procedures delineate the correct methodology for segregating and disposing of various waste streams contaminated with this compound. The primary method for the ultimate disposal of this compound is through a licensed hazardous waste management company, typically via high-temperature incineration.[7][8][9]
Unused or Expired this compound (Bulk Quantities)
This waste stream is classified as RCRA (Resource Conservation and Recovery Act) hazardous waste and requires the most stringent handling.[1][8]
-
Step 1: Containment: Carefully transfer all non-essential, expired, or unused solid or liquid this compound into a designated, leak-proof, and robust hazardous waste container.[8] These are often black RCRA-rated containers.
-
Step 2: Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4][6]
-
Step 3: Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[4][10]
-
Step 4: Disposal: Arrange for pickup by your institution's EHS personnel or a licensed hazardous waste contractor for final disposal via incineration.
Trace-Contaminated Labware and PPE
Any disposable materials that have come into contact with this compound are considered trace-contaminated and must be disposed of as hazardous waste.[5]
-
Step 1: Segregation: Collect all used PPE, weighing papers, pipette tips, empty stock vials, and other contaminated disposables.
-
Step 2: Containment: Place these materials into a designated chemotherapy waste container. These are typically yellow, puncture-resistant containers or bags clearly marked with the chemotherapy waste symbol.[8]
-
Step 3: Storage and Disposal: Once full, seal the container and place it in the larger designated chemotherapy waste bin for collection by authorized personnel for incineration.[8]
Contaminated Sharps
Needles, syringes, scalpels, or any other sharp objects contaminated with this compound pose a dual physical and chemical hazard.
-
Step 1: Containment: Immediately place all contaminated sharps into a designated, puncture-proof, and leak-resistant sharps container that is specifically labeled for chemotherapy or hazardous drug waste.[8][11]
-
Step 2: Management: Never recap needles or overfill the sharps container.[8] It should be sealed and locked when it is approximately three-quarters full.[8]
-
Step 3: Disposal: The sealed container should be placed in the designated collection area for pickup by a licensed medical or hazardous waste contractor.[8]
Spill Cleanup Materials
All materials used to decontaminate a surface or absorb a spill of this compound are considered hazardous waste.
-
Step 1: Containment: Use an appropriate spill kit to contain and absorb the substance. For solid spills, use wet absorbent gauze to avoid raising dust.[8]
-
Step 2: Collection: Collect all absorbent pads, contaminated wipes, and soiled PPE.
-
Step 3: Disposal: Place all cleanup materials into the designated black RCRA-rated hazardous waste container along with bulk this compound waste.[8]
Data Summary: this compound Waste Management
The following table summarizes the proper segregation and disposal procedures for waste generated during research with this compound.
| Waste Stream | Description | Container Type | Final Disposal Method |
| Bulk this compound Waste | Unused, expired, or excess this compound compound; materials from a spill cleanup. | Black, RCRA-rated, leak-proof container labeled "Hazardous Waste".[8] | Collection by EHS/licensed contractor for high-temperature incineration.[7][8] |
| Trace-Contaminated Waste | Used PPE, empty vials, contaminated labware (e.g., pipette tips, weighing boats). | Yellow, puncture-resistant container or bag labeled "Chemotherapy Waste".[8] | Collection by EHS/licensed contractor for high-temperature incineration.[8] |
| Contaminated Sharps | Needles, syringes, blades, or glass items contaminated with this compound. | Puncture-proof sharps container labeled for Chemotherapy/Hazardous Waste.[8][11] | Collection by EHS/licensed contractor for high-temperature incineration.[8] |
This compound Disposal Workflow
The diagram below illustrates the required workflow for the safe management and disposal of this compound waste streams within a laboratory setting.
Caption: this compound Waste Disposal Workflow
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. odu.edu [odu.edu]
- 11. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Afatinib
This guide provides crucial safety and logistical information for handling Afatinib in a research setting. Adherence to these procedures is vital for personnel safety and the maintenance of a secure laboratory environment. This compound is a potent targeted therapy drug and is classified as a hazardous substance, necessitating stringent handling protocols to mitigate health risks associated with exposure.[1]
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound in any form (solid or solution).
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978).[1] | Prevents skin contact and absorption. Double gloving provides an additional layer of protection in case the outer glove is breached.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended when there is a risk of splashes.[1] | Protects eyes from airborne particles and liquid splashes.[1] |
| Lab Coat | Disposable, low-linting, solid-front gown with long sleeves and tight-fitting cuffs. A poly-coated gown is recommended.[1] | Protects skin and personal clothing from contamination. It should be changed immediately if contaminated.[1] |
| Respiratory Protection | A NIOSH-certified N95 respirator is required when handling powders. For procedures with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[1][2] | Prevents the inhalation of airborne particles.[1] |
| Footwear | Closed-toe shoes and disposable shoe covers.[1] | Protects feet from spills and prevents the spread of contamination.[1] |
Handling and Storage Protocols
Engineering Controls:
-
All work with this compound, especially when handling the powder form, should be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.[1]
-
Ensure adequate ventilation in all areas where this compound is handled and stored.[3]
Procedural Guidance:
-
Preparation of Workspace: Before handling this compound, decontaminate the work surface. Use dedicated equipment (e.g., spatulas, weigh boats).
-
Weighing Solid this compound:
-
Tare the balance with the weigh boat.
-
Carefully add the desired amount of this compound to the weigh boat, taking care to avoid the creation of dust.[1]
-
-
Preparing a Solution:
-
Add the solvent to the vessel that contains the weighed this compound.
-
Cap the vessel and mix gently until the compound is fully dissolved.[1]
-
-
Experimental Use: Conduct all procedures involving solutions of this compound within a chemical fume hood to prevent exposure to aerosols.[1]
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
Adhere to the storage temperature requirements specified on the product insert.[1][4]
Emergency Procedures
Spills:
-
In the event of a spill, immediately cordon off the area.
-
Use a cytotoxic drug spill kit to manage the cleanup.[1]
-
Wear all appropriate PPE, including respiratory protection, during the cleanup process.
-
Absorb the spill using the materials provided in the spill kit.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[1]
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
All waste materials contaminated with this compound are considered hazardous and must be disposed of as cytotoxic waste. This includes empty vials, used PPE, and all cleanup materials from spills.
| Waste Type | Disposal Procedure |
| Empty Vials and Containers | Considered contaminated and must be disposed of in a designated cytotoxic waste container.[1] |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[1] |
| Solid Waste (PPE, etc.) | All used PPE and other solid materials contaminated with this compound should be placed in a designated cytotoxic waste container. |
| Spill Cleanup Materials | All materials used to clean up an this compound spill are to be disposed of as cytotoxic waste.[1] |
| Final Disposal | All cytotoxic waste must be incinerated at a licensed hazardous waste facility.[1][5] |
Visual Workflow Guides
Caption: PPE Donning Sequence for Handling this compound.
Caption: Waste Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
